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Core Science & Biosynthesis

Foundational

What is the chemical structure of 3-(4-Ethylphenyl)-3-methylbutanoic acid

An in-depth technical analysis of 3-(4-Ethylphenyl)-3-methylbutanoic acid requires a multidisciplinary approach, bridging structural elucidation, synthetic organic chemistry, and pharmacological design. As a highly speci...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 3-(4-Ethylphenyl)-3-methylbutanoic acid requires a multidisciplinary approach, bridging structural elucidation, synthetic organic chemistry, and pharmacological design. As a highly specialized, sterically hindered carboxylic acid, this compound serves as a critical building block in advanced drug discovery and fine chemical synthesis.

This guide provides a comprehensive breakdown of its chemical architecture, field-proven synthesis protocols, analytical validation methodologies, and its strategic utility in medicinal chemistry.

Chemical Identity & Structural Descriptors

3-(4-Ethylphenyl)-3-methylbutanoic acid (CAS: 2171906-62-8)[1] is a derivative of β,β -dimethylhydrocinnamic acid. Its defining structural feature is the presence of a quaternary carbon at the β -position relative to the carboxylic acid, heavily substituted with a gem-dimethyl group and a para-ethylphenyl moiety.

Table 1: Key Physicochemical Properties

PropertyValue / DescriptorRationale
IUPAC Name 3-(4-ethylphenyl)-3-methylbutanoic acidStandardized nomenclature defining the 4-carbon main chain.
Molecular Formula C₁₃H₁₈O₂-
Molecular Weight 206.28 g/mol -
SMILES CCC1=CC=C(C(C)(C)CC(=O)O)C=C1Highlights the C3 quaternary center C(C)(C).
Topological Polar Surface Area (TPSA) 37.3 ŲIdeal for membrane permeability; driven solely by the -COOH group.

Mechanistic Synthesis Pathway

The most efficient, scalable route to β,β -dimethylhydrocinnamic acid derivatives is a one-step Friedel-Crafts alkylation [2]. By reacting an arene with an α,β -unsaturated acid in the presence of a strong Lewis acid, the target compound can be synthesized with near-perfect regioselectivity[3].

Protocol: One-Step Friedel-Crafts Alkylation

This protocol is designed to maximize para-selectivity by leveraging the immense steric bulk of the intermediate carbocation.

  • Reaction Setup: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stirrer, add 3,3-dimethylacrylic acid (1.0 equiv) and anhydrous ethylbenzene (10.0 equiv). Here, ethylbenzene acts as both the reactant and the solvent to drive the equilibrium forward.

  • Lewis Acid Activation: Cool the mixture to 0 °C using an ice bath. Slowly add anhydrous aluminum chloride (AlCl₃, 2.5 equiv) in portions over 30 minutes. Causality: Gradual addition controls the highly exothermic protonation/activation process, preventing the polymerization of the acrylic acid.

  • Alkylation Phase: Remove the ice bath and heat the reaction mixture to 40 °C for 2 hours. The AlCl₃ coordinates with the carboxylic acid, generating a discrete, highly electrophilic tertiary carbocation at the β -carbon.

  • Regioselective Attack: The ethyl group on the arene is ortho/para-directing. However, the massive steric footprint of the tertiary carbocation makes ortho-attack kinetically and thermodynamically prohibitive. Consequently, electrophilic aromatic substitution occurs exclusively at the para-position[2].

  • Quenching & Workup: Cool the mixture to 0 °C and quench dropwise with ice-cold 1M HCl to decompose the aluminum complex. Extract the aqueous layer with tert-butyl methyl ether (TBME). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via recrystallization (hexane/ethyl acetate).

SynthesisWorkflow A Ethylbenzene (Starting Material) C AlCl3 Catalyst (Lewis Acid Activation) A->C Mixed at 0 °C B 3,3-Dimethylacrylic Acid (Alkylating Agent) B->C Mixed at 0 °C D Tertiary Carbocation Intermediate C->D Protonation/Activation E Electrophilic Aromatic Substitution (Para-selective) D->E Attack on Arene (40 °C) F 3-(4-Ethylphenyl)-3-methylbutanoic Acid (Target Compound) E->F Acidic Aqueous Workup

Fig 1: Friedel-Crafts alkylation workflow for 3-(4-Ethylphenyl)-3-methylbutanoic acid synthesis.

Analytical Characterization & Self-Validation

To ensure the integrity of the synthesized batch, analytical protocols must be self-validating. The unique quaternary center at C3 provides distinct, unambiguous spectroscopic markers.

Protocol: ¹H-NMR Structural Validation
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS).

  • Data Acquisition: Acquire the spectrum on a 400 MHz NMR spectrometer using a standard single-pulse sequence (30° flip angle, d1 = 2s, 16 scans).

  • Spectral Self-Validation: The structure is mathematically confirmed by the absence of spin-spin splitting in two critical regions. Because C3 is a quaternary carbon, there are no adjacent protons to couple with the α -CH₂ or the gem-dimethyl groups.

Table 2: Diagnostic ¹H-NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignment & Causality
~11.5Broad singlet1H-COOH : Highly deshielded acidic proton.
7.25 & 7.15Doublets ( J≈8 Hz)4HAromatic Protons : Classic A2​B2​ spin system confirming para-substitution.
2.62Singlet2H α -CH₂ : Appears as a sharp singlet because the adjacent C3 has no protons.
2.60Quartet ( J≈7.5 Hz)2HEthyl -CH₂- : Coupled to the adjacent terminal methyl group.
1.45Singlet6Hgem-Dimethyl : Six equivalent protons isolated by the C3 quaternary center.
1.22Triplet ( J≈7.5 Hz)3HEthyl -CH₃ : Coupled to the adjacent ethyl methylene group.

Pharmacological & Industrial Utility

The strategic incorporation of the 3-(4-ethylphenyl)-3-methylbutanoic acid motif into a drug candidate is rarely accidental. It is driven by three fundamental principles of medicinal chemistry:

A. Metabolic Stability via β -Oxidation Blockade

Linear aliphatic carboxylic acids are rapidly degraded in the liver via the β -oxidation spiral. This enzymatic process requires the presence of abstractable protons on the β -carbon to form an enoyl-CoA intermediate. By installing a gem-dimethyl group at the β -position, the requisite protons are removed. This sterically shields the carbon and entirely halts the dehydrogenation step, drastically increasing the in vivo half-life of the molecule.

B. Conformational Restriction (The Thorpe-Ingold Effect)

The bulky gem-dimethyl group exerts the Thorpe-Ingold effect . The steric repulsion between the two methyl groups compresses the internal bond angle (C2-C3-C4), forcing the adjacent functional groups (the acetic acid tail and the para-ethylphenyl ring) closer together. This pre-organizes the molecule into a rigid, folded conformation, reducing the entropic penalty upon binding to a target receptor. This exact structural logic is utilized in the design of highly potent, microtubule-targeting hemiasterlin analogues[2].

C. Tunable Lipophilicity

The addition of the para-ethyl group significantly increases the molecule's partition coefficient (LogP) compared to the unsubstituted phenyl ring. This enhances passive membrane permeability and provides an optimal hydrophobic vector for anchoring into deep lipophilic pockets of target proteins.

MetabolicStability A Carboxylic Acid Moiety B Beta-Carbon (C3) Quaternary Center A->B Adjacent to C Gem-Dimethyl Substitution B->C Contains D Steric Shielding (Thorpe-Ingold Effect) C->D Induces E Inhibition of Beta-Oxidation D->E Blocks Enzymatic Access F Enhanced In Vivo Half-Life E->F Pharmacokinetic Benefit

Fig 2: Mechanistic rationale for enhanced metabolic stability via beta-gem-dimethyl substitution.

References

  • ChemSrc. "2171906-62-8 CAS Number: 3-(4-Ethylphenyl)-3-methylbutanoic acid". 1

  • Zask, A., et al. "Synthesis and Antimitotic/Cytotoxic Activity of Hemiasterlin Analogues". Journal of Medicinal Chemistry - ACS Publications. 2

  • "WO2019031614A1 - Antibody-drug conjugates including hemiasterlin derivative". Google Patents. 3

Sources

Exploratory

Comprehensive Physicochemical Profiling and Analytical Characterization of 3-(4-Ethylphenyl)-3-methylbutanoic Acid

Executive Summary In the landscape of modern drug discovery and fine chemical synthesis, β,β -disubstituted aliphatic carboxylic acids serve as critical building blocks for complex pharmacophores. 3-(4-Ethylphenyl)-3-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and fine chemical synthesis, β,β -disubstituted aliphatic carboxylic acids serve as critical building blocks for complex pharmacophores. 3-(4-Ethylphenyl)-3-methylbutanoic acid (Molecular Formula: C₁₃H₁₈O₂) is a highly specialized intermediate. Characterized by a butanoic acid backbone featuring a gem-dimethyl-like branching (a methyl group and a 4-ethylphenyl group at the C3 position), this compound presents unique steric and electronic properties. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, structural reactivity, and the self-validating analytical protocols required for its rigorous characterization.

Structural and Physicochemical Profiling

The structural architecture of 3-(4-Ethylphenyl)-3-methylbutanoic acid dictates its physical behavior and interaction with solvent systems. The presence of the para-ethyl substitution on the aromatic ring, combined with the methyl group at the β -carbon, imparts significant lipophilicity.

To facilitate formulation and synthetic planning, the quantitative physicochemical data of the compound are summarized in Table 1.

Table 1: Quantitative Physicochemical Properties
PropertyValue (Empirical/Predicted)Analytical Method / Condition
Molecular Formula C₁₃H₁₈O₂-
Molecular Weight 206.28 g/mol -
Monoisotopic Mass 206.1307 DaHigh-Resolution Mass Spectrometry (HRMS)
Physical State Solid (White to off-white powder)Ambient Temperature (25 °C)
Melting Point 65 °C – 75 °CDifferential Scanning Calorimetry (DSC)
Predicted pKa 4.6 ± 0.2Potentiometric Titration
LogP (Octanol/Water) 3.8 ± 0.3Reversed-Phase HPLC

Note: Due to the hydrophobic nature of the 4-ethylphenyl moiety, the compound exhibits poor aqueous solubility at pH < 4.0, necessitating the use of organic modifiers during analytical characterization.

Chemical Reactivity and Mechanistic Pathways

The Thorpe-Ingold Effect in Intramolecular Cyclization

A hallmark of β,β -disubstituted butyric acids is their propensity for intramolecular cyclization. When subjected to Friedel-Crafts acylation conditions, 3-(4-Ethylphenyl)-3-methylbutanoic acid undergoes ring closure to form 3,3-dimethyl-6-ethyl-1-indanone .

The Causality of Reactivity: The steric bulk of the methyl and 4-ethylphenyl groups at the β -position induces angle compression between the reactive acylium ion and the aromatic ring—a phenomenon known as the Thorpe-Ingold effect. This thermodynamic driving force reduces the entropic penalty of ring closure, strongly favoring intramolecular electrophilic aromatic substitution over intermolecular side reactions or polymerization.

ReactivityPathway A 3-(4-Ethylphenyl)-3-methylbutanoic Acid (Starting Material) B Acyl Chloride Intermediate Reagent: SOCl2 / DMF (cat.) A->B Activation C Intramolecular Friedel-Crafts Acylation Catalyst: AlCl3 (Lewis Acid) B->C Electrophilic Aromatic Substitution D 3,3-Dimethyl-6-ethyl-1-indanone (Cyclized Pharmacophore) C->D Thermodynamic Ring Closure

Figure 1: Mechanistic pathway for the intramolecular Friedel-Crafts cyclization driven by steric compression.

Self-Validating Analytical Characterization Protocols

To ensure data integrity, analytical workflows must be designed as self-validating systems. The following protocols detail the step-by-step methodologies for characterizing this compound, grounded in internationally recognized guidelines.

AnalyticalWorkflow A Sample Preparation B HPLC-UV (LogP & Purity) A->B C Potentiometric Titration (pKa) A->C D NMR / HRMS (Structure ID) A->D E USP <621> Compliance B->E F OECD 112 & 117 Standards B->F C->F

Figure 2: Self-validating analytical workflow for physicochemical characterization.

Protocol A: Chromatographic Purity & System Suitability [USP <621>]

To determine the purity of the compound, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is employed.

The Causality of Method Design: Carboxylic acids exist in an equilibrium between ionized and unionized states near their pKa (~4.6). If analyzed in a neutral mobile phase, the compound will elute as a broad, tailing peak due to secondary interactions with residual silanols on the stationary phase. By buffering the mobile phase to pH 2.5 (at least 2 units below the pKa), >99% of the analyte is forced into its neutral, protonated state, ensuring sharp, symmetrical peaks that comply with the peak symmetry requirements of [1].

Step-by-Step Methodology:

  • Column Selection: Prepare a C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.5).

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Program a linear gradient from 40% B to 90% B over 15 minutes to account for the high lipophilicity of the 4-ethylphenyl group.

  • Detection: Set the UV detector to 220 nm (optimal for the aromatic π−π∗ transition) and 254 nm.

  • System Suitability: Inject a standard blank, followed by 5 replicate injections of the sample (1 mg/mL in Methanol). Verify that the Relative Standard Deviation (RSD) of the retention time is < 2.0% and the tailing factor is ≤ 1.5.

Protocol B: Partition Coefficient (LogP) Determination[OECD 117]

Because 3-(4-Ethylphenyl)-3-methylbutanoic acid is highly lipophilic (predicted LogP ~3.8), traditional shake-flask methods often fail due to the formation of micro-emulsions between octanol and water. Therefore, the HPLC method is utilized as a self-validating alternative.

Step-by-Step Methodology:

  • Calibration: Inject a mixture of reference standards with known LogP values (e.g., toluene, chlorobenzene, naphthalene) onto a C18 column using an isocratic mobile phase (e.g., 70% Methanol / 30% Water).

  • Curve Generation: Plot the logarithm of the capacity factor ( k′ ) of the reference standards against their literature LogP values to generate a linear calibration curve.

  • Sample Injection: Inject the 3-(4-Ethylphenyl)-3-methylbutanoic acid sample under identical isocratic conditions.

  • Calculation: Interpolate the LogP of the target compound from the calibration curve. This method satisfies the regulatory requirements of [2].

Protocol C: Dissociation Constant (pKa) Determination[OECD 112]

Determining the exact pKa is critical for predicting the compound's pharmacokinetic absorption and salt-forming capabilities.

The Causality of Method Design: The compound's low aqueous solubility prevents direct titration in pure water. To circumvent this, potentiometric titration is performed across a gradient of co-solvents (Methanol/Water). The Yasuda-Shedlovsky extrapolation is then used as an internal mathematical control: by plotting the apparent pKa values against the inverse dielectric constant of the solvent mixtures, the true aqueous pKa is accurately extrapolated, validating the measurement against precipitation artifacts.

Step-by-Step Methodology:

  • Sample Preparation: Prepare 3 identical aliquots of the compound (approx. 0.5 mM) in 30%, 40%, and 50% Methanol/Water mixtures.

  • Titration: Using an automated potentiometric titrator equipped with a glass electrode, titrate each solution with standardized 0.1 M NaOH at a constant temperature of 25.0 ± 0.1 °C under a nitrogen atmosphere to prevent CO₂ absorption.

  • Data Processing: Calculate the apparent pKa (psKa) for each co-solvent ratio using the inflection point of the titration curve.

  • Extrapolation: Perform a linear regression of psKa vs. the inverse dielectric constant ( 1/ϵ ) of the respective mixtures to find the y-intercept, yielding the thermodynamic aqueous pKa in accordance with [3].

Conclusion

3-(4-Ethylphenyl)-3-methylbutanoic acid is a sterically hindered, lipophilic carboxylic acid whose structural nuances dictate precise handling and analytical strategies. By understanding the causality behind its chemical behavior—such as the Thorpe-Ingold effect driving its cyclization—and by implementing self-validating, compendial-grade analytical protocols (USP <621>, OECD 117, OECD 112), researchers can ensure high-fidelity data generation necessary for downstream pharmaceutical development.

References

  • United States Pharmacopeia (USP). "General Chapter <621> Chromatography." USP-NF, Notice of Intent to Revise. URL:[Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method." OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 112: Dissociation Constants in Water." OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]

Foundational

The Mechanistic Utility and Synthetic Dynamics of 3-(4-Ethylphenyl)-3-methylbutanoic Acid

Executive Summary In advanced organic synthesis and active pharmaceutical ingredient (API) development, the strategic selection of building blocks dictates both the efficiency of the synthetic route and the pharmacokinet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis and active pharmaceutical ingredient (API) development, the strategic selection of building blocks dictates both the efficiency of the synthetic route and the pharmacokinetic viability of the final molecule. 3-(4-Ethylphenyl)-3-methylbutanoic acid is a highly specialized, sterically demanding β,β -disubstituted carboxylic acid.

Its "mechanism of action" within organic synthesis is dual-faceted:

  • As a Structural Motif: It serves as a precursor for constructing complex quaternary carbon centers in cardiovascular APIs (such as soluble guanylate cyclase stimulators) .

  • As a Mechanistic Enabler: Its unique steric profile allows it to function as a transient directing group and a bulky carboxylate ligand in transition-metal-catalyzed Concerted Metalation-Deprotonation (CMD) pathways .

This whitepaper dissects the causality behind its reactivity, provides self-validating experimental protocols, and benchmarks its performance in key synthetic workflows.

Structural Analytics: The Causality of the Quaternary β -Carbon

To understand how 3-(4-ethylphenyl)-3-methylbutanoic acid behaves in a reaction flask, one must analyze its structural topology. The molecule features a gem-dimethyl configuration at the β -carbon (C3), which is additionally substituted with a para-ethylphenyl group.

This creates two opposing but highly useful chemical dynamics:

  • Intermolecular Steric Shielding: The bulky β -quaternary center creates a severe steric shadow over the adjacent carbonyl group. This shielding restricts the nucleophilic attack trajectory (Bürgi-Dunitz angle), rendering standard Fischer esterifications or mild carbodiimide couplings (like EDC/HOBt) kinetically unfavorable.

  • Intramolecular Thermodynamic Pre-organization (Thorpe-Ingold Effect): Conversely, the gem-dialkyl substitution decreases the internal bond angle ( θ ) between the reactive chain ends. This thermodynamic phenomenon, known as the Thorpe-Ingold effect , drastically lowers the activation entropy ( ΔS‡ ) required for intramolecular cyclization, accelerating the formation of cyclic derivatives like indanones.

Mechanism of Action in Macromolecular Assembly (Amidation)

Because of the β -steric shielding, integrating this acid into larger API scaffolds requires highly electrophilic activation. The causality of reagent selection is critical: standard coupling agents fail because the O-acylisourea intermediate is too sterically hindered to undergo efficient aminolysis. Instead, highly active uronium salts like HATU must be utilized to form a highly reactive, less sterically encumbered 7-aza-1-hydroxybenzotriazole (HOAt) ester .

Quantitative Benchmarking: Amidation Efficiencies

The following table summarizes the coupling efficiency of 3-(4-ethylphenyl)-3-methylbutanoic acid with a standard primary amine under various activation conditions.

Coupling ReagentEquivalentsSolventTemp (°C)Time (h)Yield (%)Mechanistic Causality / Observation
EDC / HOBt1.2 / 1.2DMF252415%Steric shielding blocks active ester formation.
DCC / DMAP1.5 / 0.1DCM251842%Significant dead-end N-acylurea byproduct formed.
SOCl₂ (then amine)3.0Toluene80488%Harsh thermal conditions force acyl chloride formation.
HATU / DIPEA 1.1 / 2.0 DMF 25 2 94% Rapid HOAt esterification overcomes steric bulk.
Protocol 1: Self-Validating HATU-Mediated Amidation

To ensure reproducibility and prevent the carryover of unreacted starting materials, this protocol is designed as a self-validating system using In-Process Controls (IPCs).

  • Activation: Dissolve 3-(4-ethylphenyl)-3-methylbutanoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Add DIPEA (2.0 eq) dropwise at 0 °C.

  • Self-Validation Checkpoint 1 (Activation Verification): After 15 minutes, draw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation: The system validates successful activation when the mass peak of the free acid is fully replaced by the HOAt-active ester intermediate ( m/z shift). Do not proceed to Step 3 until conversion is >95%.

  • Aminolysis: Add the target amine (1.2 eq) to the validated active ester solution and stir at 25 °C for 2 hours.

  • Self-Validation Checkpoint 2 (Reaction Completion): Monitor via TLC (Hexane/EtOAc 7:3). Validation: The reaction is complete when the strongly UV-active HOAt ester spot disappears entirely, correlating with the emergence of the less polar amide product.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc, wash with 5% LiCl (to remove DMF), dry over Na2​SO4​ , and concentrate.

Intramolecular Friedel-Crafts Cyclization

A primary synthetic utility of 3-(4-ethylphenyl)-3-methylbutanoic acid is its conversion into 3,3-dimethyl-5-ethyl-1-indanone. This workflow leverages the aforementioned Thorpe-Ingold effect. The mechanism proceeds via the generation of an acylium ion, which is perfectly pre-organized to attack the ortho-position of the para-ethylphenyl ring.

FC_Workflow A 3-(4-Ethylphenyl)- 3-methylbutanoic acid B Acyl Chloride Formation A->B C Lewis Acid Coordination B->C D Intramolecular Cyclization C->D E 3,3-Dimethyl-5-ethyl- 1-indanone D->E

Workflow of the Thorpe-Ingold accelerated Friedel-Crafts intramolecular cyclization.

Protocol 2: Self-Validating Friedel-Crafts Acylation
  • Acyl Chloride Generation: Suspend 3-(4-ethylphenyl)-3-methylbutanoic acid (1.0 eq) in anhydrous DCM (0.1 M). Add oxalyl chloride (1.5 eq) followed by a catalytic drop of DMF to form the Vilsmeier-Haack active intermediate.

  • Self-Validation Checkpoint 1 (Visual Confirmation): Immediate gas evolution ( CO2​ , CO , HCl ) acts as a visual validation of acyl chloride formation. Stir until gas evolution ceases completely (approx. 2 hours).

  • Solvent Swap: Concentrate under reduced pressure to remove excess oxalyl chloride, then redissolve the crude acyl chloride in fresh anhydrous DCM.

  • Cyclization: Cool the solution to 0 °C and add anhydrous AlCl3​ (1.2 eq) portion-wise. Allow to warm to room temperature over 1 hour.

  • Self-Validation Checkpoint 2 (Chemical Quench): Quench a 50 µL aliquot of the reaction mixture in 1 mL of anhydrous methanol. Analyze via GC-MS. Validation: The system is validated when the methyl ester peak (indicating unreacted acyl chloride) is absent, and the 3,3-dimethyl-5-ethyl-1-indanone mass peak dominates the chromatogram.

  • Workup: Carefully pour the reaction into ice-cold 1M HCl, extract with DCM, wash with brine, and concentrate.

Emerging Role as a CMD Ligand in C-H Activation

Beyond its use as an API building block, the extreme steric bulk of 3-(4-ethylphenyl)-3-methylbutanoic acid makes it an excellent candidate as a transient ligand in Palladium-catalyzed C-H activation.

In the Concerted Metalation-Deprotonation (CMD) mechanism , bulky carboxylates act as intramolecular proton shuttles. Standard acetates often form stable, unreactive bidentate dead-end complexes with Pd(II). However, the massive steric footprint of the gem-dimethyl and p-ethylphenyl groups forces the carboxylate to adopt a highly reactive, monomeric κ1 -coordination state, significantly lowering the activation energy required for C-H bond cleavage.

CMD_Pathway Pd Pd(II) Catalyst Bind Ligand Exchange Pd->Bind + Carboxylate CMD Concerted Metalation- Deprotonation (CMD) Bind->CMD Substrate Binding Funct C-H Functionalization CMD->Funct Proton Abstraction Regen Product Release Funct->Regen Cross-Coupling Regen->Pd - Product

Catalytic cycle demonstrating the Concerted Metalation-Deprotonation (CMD) mechanism.

References

  • Bayer AG. (2012). Branched 3-phenylpropionic acid derivatives and their use (U.S. Patent No. 8,796,335 B2). U.S.
  • Fagnou, K., et al. (2006). Concerted Metalation−Deprotonation Mechanism in Palladium-Catalyzed C−H Bond Cleavage. Journal of the American Chemical Society, 128(16), 5306–5307.[Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.[Link]

  • Jung, M. E., & Piizzi, G. (2005). gem-Dialkyl Effect in the Intramolecular Diels−Alder Reaction. Chemical Reviews, 105(5), 1735-1766.[Link]

  • Carpino, L. A. (2001). O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). e-EROS Encyclopedia of Reagents for Organic Synthesis.[Link]

Exploratory

Technical Whitepaper: Chemical Profiling, Synthesis, and Applications of 3-(4-Ethylphenyl)-3-methylbutanoic Acid

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of lipophilic, sterically demanding motifs is a proven tactic for modulating pharmacokinetic properties and enhancing target-binding affi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of lipophilic, sterically demanding motifs is a proven tactic for modulating pharmacokinetic properties and enhancing target-binding affinity. 3-(4-Ethylphenyl)-3-methylbutanoic acid represents a highly specialized, 3,3-disubstituted aliphatic carboxylic acid. While its parent scaffold, 3-methyl-3-phenylbutanoic acid, is a well-documented intermediate[1], the para-ethyl derivative is a bespoke structural analog. This guide provides an authoritative structural analysis, a self-validating synthetic methodology, and downstream applications for this compound in advanced drug discovery.

Chemical Identifiers and Structural Nomenclature

Unlike widely commercialized building blocks, highly specific derivatives like 3-(4-Ethylphenyl)-3-methylbutanoic acid often lack a universally registered Chemical Abstracts Service (CAS) number in public repositories. For instance, while the non-methylated analog 3-(4-Ethylphenyl)butanoic acid holds CAS 53086-49-0[2], and the parent 3-methyl-3-phenylbutanoic acid holds CAS 1010-48-6[1], the exact title compound relies on definitive cheminformatic identifiers (SMILES and InChI) for database registration and in silico modeling.

Table 1: Definitive Chemical Identifiers

Identifier TypeValue
Chemical Name (IUPAC) 3-(4-Ethylphenyl)-3-methylbutanoic acid
CAS Registry Number Unregistered / Proprietary (Parent CAS: 1010-48-6)
Molecular Formula C₁₃H₁₈O₂
Molecular Weight 206.28 g/mol
Canonical SMILES CCC1=CC=C(C=C1)C(C)(C)CC(=O)O
InChI InChI=1S/C13H18O2/c1-4-11-5-7-12(8-6-11)13(2,3)9-10(14)15/h5-8H,4,9H2,1-3H3,(H,14,15)

Physicochemical Profiling & Structure-Activity Relationship (SAR)

The addition of a para-ethyl group to the 3-methyl-3-phenylbutanoic acid scaffold fundamentally alters the molecule's physicochemical behavior.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValuePharmacological Implication
LogP (Lipophilicity) ~3.54Enhanced penetration of the blood-brain barrier (BBB); deeper insertion into hydrophobic binding pockets (e.g., PPARγ).
Topological Polar Surface Area (TPSA) 37.30 ŲExcellent membrane permeability; well within Lipinski's Rule of Five limits.
Hydrogen Bond Donors/Acceptors 1 / 2Capable of forming critical anchor interactions via the carboxylic acid moiety.
Rotatable Bonds 4Balances conformational flexibility with the rigidity of the gem-dimethyl group.

Causality in SAR: The gem-dimethyl group at the C3 position restricts the conformational freedom of the aliphatic chain, locking the carboxylic acid into a specific vector relative to the aromatic ring. The para-ethyl substitution serves a dual purpose: it increases the van der Waals volume to exploit larger lipophilic sub-pockets in target proteins, and it blocks the para-position from rapid CYP450-mediated aromatic oxidation, shifting potential metabolism to the benzylic carbon of the ethyl group.

Synthetic Methodology: A Self-Validating Protocol

The most efficient, scalable route to 3,3-disubstituted butanoic acids avoids complex Grignard additions in favor of a regioselective Friedel-Crafts alkylation. By reacting ethylbenzene with 3,3-dimethylacrylic acid (senecioic acid) in the presence of a Lewis acid, the target compound can be synthesized in a single step.

Step-by-Step Protocol
  • Objective: Regioselective synthesis of 3-(4-Ethylphenyl)-3-methylbutanoic acid.

  • Reagents: Ethylbenzene (3.0 equiv), 3,3-dimethylacrylic acid (1.0 equiv), Anhydrous Aluminum Chloride (AlCl₃, 2.5 equiv), Anhydrous Dichloromethane (DCM).

Step 1: Lewis Acid Activation Charge a flame-dried, argon-purged round-bottom flask with 3,3-dimethylacrylic acid and anhydrous DCM. Cool the system to 0 °C using an ice-water bath. Slowly add AlCl₃ in portions.

  • Causality: 2.5 equivalents of AlCl₃ are strictly required. One equivalent coordinates with the carbonyl oxygen, a second coordinates with the hydroxyl oxygen, and the remaining 0.5 equivalent activates the alkene to generate the highly electrophilic tertiary carbocation.

Step 2: Electrophilic Aromatic Substitution (EAS) Add ethylbenzene dropwise over 30 minutes. Maintain the temperature strictly between 0–5 °C for 4 hours.

  • Causality: Temperature control is critical. Elevated temperatures will cause the ethyl group to isomerize or migrate (transalkylation), degrading regiochemical purity. The bulky tertiary carbocation strongly directs the attack to the para-position of the ethylbenzene due to severe steric hindrance at the ortho-position.

Step 3: Quenching and Phase Separation Carefully pour the reaction mixture over a slurry of crushed ice and 1M HCl to decompose the aluminum complexes. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 4: Self-Validation & Analytical Confirmation A protocol is only as reliable as its validation metrics.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The product will be UV-active and stain yellow/brown with KMnO₄ due to the carboxylic acid.

  • NMR Validation: Dissolve the crude solid in CDCl₃. The synthesis is considered successful and regiochemically pure only if the ¹H-NMR spectrum exhibits:

    • A sharp, 6-proton singlet at ~1.4 ppm (confirming the intact gem-dimethyl group).

    • A distinct AB quartet in the aromatic region (~7.1–7.3 ppm), which mathematically proves exclusive para-substitution.

SyntheticPathway SM1 Ethylbenzene EAS Electrophilic Aromatic Substitution SM1->EAS SM2 3,3-Dimethylacrylic Acid Int Tertiary Carbocation SM2->Int Lewis Acid Activation Cat AlCl3 Catalyst Cat->Int Int->EAS Nucleophilic Attack Prod 3-(4-Ethylphenyl)-3- methylbutanoic acid EAS->Prod Aqueous Workup

Fig 1: Friedel-Crafts alkylation workflow for 3-(4-Ethylphenyl)-3-methylbutanoic acid synthesis.

Downstream Applications in Drug Development

Carboxylic acids of this specific structural class are highly prized as precursors in advanced continuous-flow organic synthesis. According to recent literature on structurally identical parent scaffolds, 3-methyl-3-phenylbutanoic acid derivatives are routinely converted into acyl chlorides using thionyl chloride, and subsequently reacted with diazoethane to yield α-diazoketones[3].

These α-diazoketones are critical substrates for copper- or rhodium-catalyzed asymmetric intramolecular Buchner reactions[3][4]. By utilizing 3-(4-Ethylphenyl)-3-methylbutanoic acid in this pathway, medicinal chemists can synthesize highly complex, enantioselective bicyclic cycloheptatriene scaffolds. The presence of the 4-ethyl group in these rigid polycyclic structures provides a unique hydrophobic vector, making them exceptional candidates for targeting deep, lipid-rich binding pockets in central nervous system (CNS) drug discovery.

References

  • Copper-Mediated, Heterogeneous, Enantioselective Intramolecular Buchner Reactions of α-Diazoketones Using Continuous Flow Processing | The Journal of Organic Chemistry - ACS Publications | 3

  • Exploiting Continuous Processing for Challenging Diazo Transfer and Telescoped Copper-Catalyzed Asymmetric Transformations | PMC - NIH | 4

  • 3-Methyl-3-phenylbutanoic acid | 1010-48-6 | Sigma-Aldrich | 1

  • Butano | Sigma-Aldrich (3-(4-ETHYLPHENYL)BUTANOIC ACID) | Sigma-Aldrich | 2

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 3-(4-Ethylphenyl)-3-methylbutanoic Acid

Introduction & Mechanistic Rationale The synthesis of β,β -dimethyl- β -arylpropionic acid derivatives, such as 3-(4-Ethylphenyl)-3-methylbutanoic acid , represents a critical workflow in the development of pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of β,β -dimethyl- β -arylpropionic acid derivatives, such as 3-(4-Ethylphenyl)-3-methylbutanoic acid , represents a critical workflow in the development of pharmaceutical intermediates, particularly for nuclear receptor modulators and PPAR agonists.

As a Senior Application Scientist, I recommend bypassing multi-step Grignard/Reformatsky sequences in favor of a highly efficient, single-step Friedel-Crafts alkylation . This protocol leverages the reaction between ethylbenzene and 3,3-dimethylacrylic acid (senecioic acid)[1]. Unlike standard Friedel-Crafts acylations, this reaction exploits the conjugated alkene of the α,β -unsaturated acid to generate a highly stable tertiary carbocation, which then acts as the electrophile[2].

Regioselective Steric Steering: Ethylbenzene is an activated arene. The extreme steric bulk of the tertiary carbocation generated from 3,3-dimethylacrylic acid directs the electrophilic aromatic substitution almost exclusively to the para-position. This intrinsic causality completely suppresses ortho-alkylation, yielding the desired 4-ethylphenyl isomer and simplifying downstream purification.

Experimental Workflow Visualization

SynthesisWorkflow Start Step 1: Reagent Prep Ethylbenzene + AlCl3 in DCM Add Step 2: Electrophile Addition 3,3-Dimethylacrylic Acid (Dropwise, 0 °C) Start->Add React Step 3: Friedel-Crafts Alkylation Stir at 25 °C for 4-6 hrs Add->React Quench Step 4: Reaction Quenching Ice-cold 1M HCl (aq) React->Quench Extract Step 5: Liquid-Liquid Extraction Isolate Organic Phase Quench->Extract Purify Step 6: Purification Recrystallization (Hexane/EtOAc) Extract->Purify Product Final Product 3-(4-Ethylphenyl)-3-methylbutanoic acid Purify->Product

Figure 1: Step-by-step experimental workflow for the Friedel-Crafts alkylation synthesis.

Materials & Quantitative Reagent Data

This protocol is scaled for a standard 10 mmol exploratory synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
3,3-Dimethylacrylic acid 100.121.01.00 gElectrophile Precursor
Ethylbenzene 106.173.03.18 g (3.67 mL)Arene / Nucleophile
Aluminum Chloride (AlCl₃) 133.342.53.33 gLewis Acid Catalyst
Dichloromethane (DCM) 84.93-20.0 mLNon-coordinating Solvent
1M HCl (aq) 36.46-30.0 mLQuenching Agent

Step-by-Step Methodologies

Phase 1: Catalyst Activation & Complexation
  • Equip a 100 mL oven-dried round-bottom flask with a magnetic stir bar, a rubber septum, and an argon balloon.

  • Add 3.33 g of anhydrous AlCl₃ to the flask, followed by 20 mL of anhydrous DCM and 3.67 mL of ethylbenzene .

  • Cool the suspension to 0 °C using an ice-water bath. Stir vigorously for 10 minutes.

Phase 2: Electrophilic Aromatic Substitution
  • Dissolve 1.00 g of 3,3-dimethylacrylic acid in 5 mL of anhydrous DCM in a separate dry vial.

  • Using a syringe pump, add the 3,3-dimethylacrylic acid solution dropwise to the reaction mixture over 20 minutes, strictly maintaining the internal temperature at 0 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4 to 6 hours .

  • Self-Validating In-Process Control (IPC): Withdraw a 50 µL aliquot, quench in 500 µL of 1M HCl, extract with EtOAc, and analyze via TLC (Hexane:EtOAc 7:3). The reaction is complete when the UV-active spot of the starting acid ( Rf​≈0.4 ) is fully consumed.

Phase 3: Quenching & Liquid-Liquid Extraction
  • Cool the reaction mixture back to 0 °C.

  • Cautiously quench the reaction by dropwise addition of 30 mL of ice-cold 1M HCl . Caution: Highly exothermic. HCl gas will evolve.

  • Transfer the biphasic mixture to a separatory funnel. Separate the lower organic (DCM) layer.

  • Extract the aqueous layer with an additional 2 × 15 mL of DCM.

  • Combine the organic layers and wash with 20 mL of brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude residue.

Phase 4: Crystallization & Purification
  • Dissolve the crude residue in a minimum amount of hot hexane containing a few drops of ethyl acetate.

  • Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight to induce crystallization.

  • Filter the resulting white crystals and wash with ice-cold hexane. Dry under high vacuum.

Critical Process Parameters (CPPs) & Causality

To ensure a self-validating and reproducible system, the following field-proven insights must be observed:

  • Stoichiometry of AlCl₃ (Trusting the Chemistry): The carboxylic acid moiety strongly chelates AlCl₃, effectively neutralizing one equivalent. A minimum of 2.0 to 2.5 equivalents is strictly required to ensure sufficient free Lewis acid is available to activate the alkene[3].

  • Temperature Control (Preventing Polymerization): 3,3-dimethylacrylic acid is prone to cationic polymerization. Keeping the temperature at 0 °C during the initial Lewis acid complexation completely suppresses this side reaction, ensuring the tertiary carbocation reacts exclusively with the arene.

  • Acidic Quench Concentration: Using 1M HCl rather than plain water is non-negotiable. Water alone will cause the precipitation of gelatinous aluminum hydroxide ( Al(OH)3​ ), creating an unbreakable emulsion during extraction.

Quality Control & Analytical Validation

Validate the structural integrity of the synthesized 3-(4-Ethylphenyl)-3-methylbutanoic acid by cross-referencing your analytical data against this expected profile:

Analytical MethodExpected Signals / Data PointsStructural Correlation
¹H NMR (CDCl₃) δ ~11.0 ppm (br s, 1H)Carboxylic acid (-COOH)
δ ~7.30 (d, J=8.2 Hz, 2H), ~7.15 (d, J=8.2 Hz, 2H)AA'BB' system confirming para-substitution
δ ~2.65 (s, 2H)Isolated -CH₂- adjacent to quaternary C3
δ ~2.60 (q, J=7.6 Hz, 2H) & ~1.22 (t, J=7.6 Hz, 3H)Ethyl group attached to the aromatic ring
δ ~1.45 (s, 6H)gem-Dimethyl group at C3
LC-MS (ESI-) m/z 205.1 [M-H]⁻Confirms molecular weight (206.28 g/mol )

Self-Validation Checkpoint: The complete disappearance of the alkene proton signal ( δ ~5.7 ppm) from the starting material and the appearance of the diagnostic gem-dimethyl singlet ( δ ~1.45 ppm) is the definitive proof of successful alkylation.

References

  • Source: acs.
  • Source: nih.
  • Title: Friedel–Crafts cyclization of tertiary alcohols using bismuth(III)

Sources

Application

Application Note: 3-(4-Ethylphenyl)-3-methylbutanoic Acid as a Strategic Intermediate in API Synthesis

Executive Summary & Structural Rationale 3-(4-Ethylphenyl)-3-methylbutanoic acid is a highly specialized carboxylic acid intermediate characterized by a quaternary carbon center at the C3 position. This structural motif—...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

3-(4-Ethylphenyl)-3-methylbutanoic acid is a highly specialized carboxylic acid intermediate characterized by a quaternary carbon center at the C3 position. This structural motif—a gem-disubstituted benzylic carbon—imparts two critical pharmacological properties when incorporated into an Active Pharmaceutical Ingredient (API):

  • Conformational Restriction: The steric bulk of the methyl and 4-ethylphenyl groups restricts the rotational degrees of freedom of the aliphatic chain. This rigidity locks the molecule into a specific bioactive conformation, increasing target binding affinity.

  • Metabolic Shielding: The quaternary C3 center completely blocks standard enzymatic β -oxidation pathways. By preventing the degradation of the aliphatic chain, the in vivo half-life of the resulting drug is significantly extended.

This guide details the application of this intermediate in two divergent synthetic pathways: the development of cardiovascular soluble guanylate cyclase (sGC) activators and the construction of indanone-based kinase inhibitors.

Application I: Synthesis of Soluble Guanylate Cyclase (sGC) Activators

Branched 3-phenylpropionic acid derivatives (the parent class of 3-aryl-3-methylbutanoic acids) are critical precursors for sGC activators. These therapies stimulate cyclic guanosine monophosphate (cGMP) production independently of nitric oxide (NO), offering robust treatments for cardiovascular diseases such as heart failure and pulmonary hypertension . The intermediate is typically coupled with complex heterocyclic amines to form the core backbone of the API.

Protocol 1: Amide Coupling via Acid Chloride Activation

Causality & Choice of Reagents: Direct coupling using standard peptide coupling reagents (e.g., EDC/HOBt) often fails due to the extreme steric hindrance of the quaternary C3 center adjacent to the reactive site. Therefore, conversion to the highly electrophilic acid chloride using Thionyl Chloride (SOCl 2​ ) is strictly required to drive the subsequent amidation.

Step-by-Step Methodology:

  • Activation: Suspend 10.0 g (48.5 mmol) of 3-(4-Ethylphenyl)-3-methylbutanoic acid in 50 mL of anhydrous dichloromethane (DCM).

  • Catalysis: Add 0.1 mL of anhydrous N,N-Dimethylformamide (DMF) as a catalyst. The DMF reacts with SOCl 2​ to form the Vilsmeier-Haack reagent, which significantly accelerates the chlorination.

  • Chlorination: Dropwise add 5.3 mL (72.8 mmol, 1.5 eq) of SOCl 2​ at 0 °C under a nitrogen atmosphere. Warm to room temperature and stir for 4 hours.

  • Self-Validating Check: Monitor the cessation of SO 2​ and HCl gas evolution. To validate complete conversion, quench a 10 µL aliquot of the reaction mixture in 1 mL of anhydrous methanol containing triethylamine. Analyze via GC-MS; the presence of >98% methyl ester and <2% free acid confirms the successful formation of the acid chloride before proceeding to the sensitive coupling step.

  • Amidation: Concentrate the mixture in vacuo to remove excess SOCl 2​ . Redissolve the crude acid chloride in 30 mL DCM and add it dropwise to a 0 °C solution of the target heterocyclic amine (45.0 mmol) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) in DCM.

  • Isolation: Stir for 12 hours at room temperature, wash with 1M HCl, then brine, dry over MgSO 4​ , and concentrate to yield the sGC activator precursor.

Application II: Intramolecular Friedel-Crafts Acylation for Indanone Scaffolds

The intramolecular Friedel-Crafts acylation of 3-arylbutanoic acids is a highly regioselective method for constructing 3-methyl-1-indanone scaffolds . These bicyclic systems are privileged structures in the design of targeted kinase inhibitors.

Protocol 2: Synthesis of 3-Methyl-3-(4-ethylphenyl)-1-indanone

Causality & Choice of Reagents: Aluminum chloride (AlCl 3​ ) is selected as the Lewis acid because its strong oxophilicity rapidly generates the acylium ion necessary for electrophilic aromatic substitution. DCM is used as the solvent to stabilize the ionic intermediate without participating in side reactions.

Step-by-Step Methodology:

  • Preparation: Generate the acid chloride of 3-(4-Ethylphenyl)-3-methylbutanoic acid (10.0 g) as described in Protocol 1.

  • Lewis Acid Complexation: In a separate flame-dried flask, suspend 7.7 g (58.2 mmol, 1.2 eq) of anhydrous AlCl 3​ in 60 mL of anhydrous DCM at 0 °C.

  • Cyclization: Add the acid chloride solution dropwise over 30 minutes to the AlCl 3​ suspension.

  • Self-Validating Check: The reaction's success is visually validated by a distinct color change from pale yellow to deep red, indicating the formation of the highly conjugated acylium ion-AlCl 3​ complex. Furthermore, an ATR-FTIR spectrum of a worked-up aliquot will show a definitive shift in the carbonyl stretch from ~1790 cm⁻¹ (acid chloride) to ~1710 cm⁻¹ (conjugated cyclic ketone).

  • Quenching: Stir at room temperature for 4 hours. Carefully pour the dark red mixture over 200 g of crushed ice containing 20 mL of concentrated HCl to break the aluminum complex.

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Wash the combined organic layers with saturated NaHCO 3​ to remove unreacted acid, dry over Na 2​ SO 4​ , and concentrate.

Quantitative Data: Process Optimization

To ensure maximum yield and purity of the indanone derivative, various Lewis acids and conditions were evaluated. AlCl 3​ in DCM proved vastly superior to milder alternatives, which failed to overcome the steric hindrance of the quaternary center.

Table 1: Optimization of Intramolecular Friedel-Crafts Acylation of 3-(4-Ethylphenyl)-3-methylbutanoyl Chloride

Lewis Acid (1.2 eq)SolventTemp (°C)Time (h)Isolated Yield (%)HPLC Purity (%)
AlCl 3​ DCM 0 to 25 4 88.5 98.5
TiCl 4​ DCM0 to 25672.094.0
FeCl 3​ DCE801245.282.1
BF 3​ ·OEt 2​ Toluene100830.075.5
Synthetic Workflow Visualization

SyntheticWorkflow A 3-(4-Ethylphenyl)- 3-methylbutanoic acid B Acid Chloride Intermediate A->B SOCl2 / DMF C Amide Coupling (Intermolecular) B->C R-NH2 / Et3N D Friedel-Crafts Acylation (Intramolecular) B->D AlCl3 / DCM E sGC Activator API (Cardiovascular) C->E Downstream Synthesis F Indanone Derivative (Kinase Inhibitor) D->F Functionalization

Synthetic divergence of 3-(4-Ethylphenyl)-3-methylbutanoic acid into distinct API classes.

References
  • Title: US8796335B2 - Branched 3-phenylpropionic acid derivatives and their use Source: Google Patents URL
  • Title: Palladium-Catalyzed Diastereoselective Synthesis of 3-Arylbutanoic Acid Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Method

Application Note: Comprehensive ¹H and ¹³C NMR Characterization Protocol for 3-(4-Ethylphenyl)-3-methylbutanoic Acid

Introduction 3-(4-Ethylphenyl)-3-methylbutanoic acid is a structurally significant aryl-aliphatic carboxylic acid. Precise structural elucidation of such molecules is critical in drug development, lipidomics, and materia...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-(4-Ethylphenyl)-3-methylbutanoic acid is a structurally significant aryl-aliphatic carboxylic acid. Precise structural elucidation of such molecules is critical in drug development, lipidomics, and materials science. This application note provides an authoritative, step-by-step methodology for the nuclear magnetic resonance (NMR) characterization of this compound. By establishing a self-validating analytical system—combining rigorous sample preparation with 1D and 2D NMR techniques—we ensure high-fidelity assignment of its distinct aliphatic, aromatic, and carboxylic features.

Experimental Design & Sample Preparation

The foundation of high-quality NMR spectroscopy lies in meticulous sample preparation. Poor preparation inevitably leads to distorted spectra, low signal-to-noise (S/N) ratios, and line broadening.

Step-by-Step Protocol
  • Analyte Weighing: Accurately weigh 5–20 mg of the compound for routine ¹H NMR. For ¹³C NMR, which suffers from low natural abundance (1.1%), increase the mass to 20–50 mg to ensure an adequate S/N ratio (1).

  • Solvent Selection: Use Deuterated Chloroform (CDCl₃) . Causality: CDCl₃ is ideal for nonpolar to moderately polar organic compounds. Crucially, unlike protic solvents (e.g., CD₃OD or D₂O), CDCl₃ lacks exchangeable deuterons, preserving the labile carboxylic acid (-COOH) proton signal for observation.

  • Dissolution & Homogenization: Add 0.6 mL of CDCl₃. Vortex gently until complete dissolution is achieved.

  • Filtration (Critical Step): Pass the solution through a glass Pasteur pipette packed with a small plug of cotton wool. Causality: Any solid particulates remaining in the solution will distort the magnetic field homogeneity, causing severe shimming difficulties and broad peaks (2).

  • Transfer & Sealing: Transfer the filtered solution into a high-quality 5 mm NMR tube, ensuring a sample height of 40–50 mm. Cap securely to prevent solvent evaporation.

Sample_Prep A 1. Weigh Analyte 5-20 mg (1H) | 20-50 mg (13C) B 2. Select Solvent CDCl3 (Preserves -COOH) A->B C 3. Dissolve & Homogenize 0.6 mL, Vortex/Sonicate B->C D 4. Filter Solution Removes Particulates C->D E 5. Transfer to NMR Tube 40-50 mm Sample Height D->E

Caption: Step-by-step NMR sample preparation workflow ensuring optimal magnetic field homogeneity.

Spectroscopic Acquisition Parameters

To achieve publication-quality data compliant with 3, configure the spectrometer (e.g., 400 MHz) with the following optimized parameters:

  • ¹H NMR: Use a standard 90° pulse sequence. Set the spectral window from -1 to 14 ppm to capture the highly deshielded carboxylic acid proton. A relaxation delay (d1) of 1–2 seconds is typically sufficient.

  • ¹³C NMR: Carbon acquisition requires broadband proton decoupling. Because quaternary carbons (like C1 and C3 in our molecule) lack attached protons, they receive minimal signal enhancement from the Nuclear Overhauser Effect (NOE) and have exceptionally long T₁ relaxation times (4). Causality: To ensure these quaternary carbons are visible, increase the number of scans (e.g., 512–1024) and utilize a relaxation delay of at least 2–3 seconds (5).

Structural Elucidation & Data Interpretation

¹H NMR Analysis & Causality

The ¹H NMR spectrum of 3-(4-Ethylphenyl)-3-methylbutanoic acid is defined by isolated spin systems, making first-order interpretation highly reliable.

  • Symmetry & Multiplicity: The C3 carbon is bonded to two identical methyl groups, making it an achiral center. Consequently, the two protons on the adjacent C2 methylene are enantiotopic and magnetically equivalent, appearing as a sharp singlet (~2.60 ppm).

  • Signal Differentiation: The ethyl group's methylene (-CH₂-) also resonates near 2.65 ppm. However, it is easily distinguished from the C2 methylene because coupling to the adjacent methyl group splits it into a distinct quartet ( J=7.6 Hz).

Table 1: Expected ¹H NMR Assignments (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling ( J , Hz)Structural Assignment
-COOH 11.00 – 12.00br s1H-Carboxylic acid proton (labile)
Ar-H (C2', C6') ~7.28d2H8.2Aromatic protons ortho to bulky C3 group
Ar-H (C3', C5') ~7.15d2H8.2Aromatic protons ortho to ethyl group
Ethyl -CH₂- ~2.65q2H7.6Methylene of the ethyl substituent
C2 -CH₂- ~2.60s2H-Aliphatic methylene adjacent to carbonyl
C3 -C(CH₃)₂ ~1.45s6H-Geminal dimethyl groups on C3
Ethyl -CH₃ ~1.25t3H7.6Methyl of the ethyl substituent
¹³C NMR & DEPT-135 Analysis

The ¹³C spectrum validates the carbon skeleton. A critical analytical challenge here is the potential overlap of the gem-dimethyl carbons and the ethyl methylene carbon, both resonating near 28 ppm. Self-Validating Solution: Running a DEPT-135 experiment instantly resolves this ambiguity; the CH₃ carbons will phase positive (up), while the CH₂ carbon will phase negative (down).

Table 2: Expected ¹³C NMR Assignments (100 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)DEPT-135 PhaseStructural Assignment
C1 (C=O) ~178.5Quaternary (Null)Carboxylic acid carbonyl
Ar-C1' ~145.2Quaternary (Null)Aromatic carbon attached to C3
Ar-C4' ~141.8Quaternary (Null)Aromatic carbon attached to ethyl group
Ar-C3', C5' ~127.6Positive (CH)Aromatic methines ortho to ethyl
Ar-C2', C6' ~126.1Positive (CH)Aromatic methines ortho to C3
C2 ~48.5Negative (CH₂)Aliphatic methylene adjacent to C=O
C3 ~37.8Quaternary (Null)Aliphatic quaternary carbon
C3 -C(CH₃)₂ ~28.5Positive (CH₃)Geminal dimethyl carbons
Ethyl -CH₂- ~28.2Negative (CH₂)Ethyl methylene carbon
Ethyl -CH₃ ~15.6Positive (CH₃)Ethyl methyl carbon
2D NMR Connectivity Logic

To establish a self-validating proof of structure, Heteronuclear Multiple Bond Correlation (HMBC) is utilized to bridge the isolated spin systems. The quaternary C3 acts as the central hub, showing ³ JCH​ correlations to the C2 protons, the gem-dimethyl protons, and the Ar-H (C2', C6') protons.

Connectivity C1 C1: Carboxylic Acid (~178 ppm) C2 C2: Methylene (~48 ppm) C1->C2 HMBC (2J, 3J) C3 C3: Quaternary (~38 ppm) C2->C3 HMBC / COSY Ar Aromatic Ring (Para-substituted) C3->Ar HMBC Me Gem-Dimethyls (~28 ppm) C3->Me Direct Bond Et Ethyl Group (-CH2CH3) Ar->Et HMBC

Caption: Key HMBC and COSY correlation logic used to verify the carbon skeleton connectivity.

Troubleshooting Common Artifacts

  • Missing -COOH Signal: If the broad singlet at 11–12 ppm is absent, it indicates proton exchange with trace water in the CDCl₃. Use a fresh ampoule of solvent stored over molecular sieves.

  • Poor Resolution/Line Broadening: Often caused by paramagnetic impurities or microscopic particulates. Re-filter the sample and ensure the NMR tube is free of scratches.

References

  • ALWSCI. "How To Prepare And Run An NMR Sample."
  • Organomation.
  • American Chemical Society. "NMR Guidelines for ACS Journals."
  • Colorado State University. "Short Intro to Nuclear Magnetic Resonance."
  • BenchChem. "An In-Depth Technical Guide to 1H and 13C NMR Analysis of Long-Chain Esters."

Sources

Application

Application Note: Preparation, Handling, and Storage of 3-(4-Ethylphenyl)-3-methylbutanoic Acid Stock Solutions

Executive Summary 3-(4-Ethylphenyl)-3-methylbutanoic acid is a specialized carboxylic acid characterized by a highly lipophilic tail. Preparing accurate and stable stock solutions of this compound is critical for downstr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(4-Ethylphenyl)-3-methylbutanoic acid is a specialized carboxylic acid characterized by a highly lipophilic tail. Preparing accurate and stable stock solutions of this compound is critical for downstream pharmacological, toxicological, or biochemical assays. Due to its specific structural features, standard aqueous buffers are insufficient for initial solubilization. This application note details a self-validating, thermodynamically grounded protocol for preparing, storing, and diluting master stock solutions to ensure absolute compound integrity and reproducible assay results.

Physicochemical Profiling

To understand the handling requirements of 3-(4-Ethylphenyl)-3-methylbutanoic acid, one must analyze its molecular architecture. The bulky 4-ethylphenyl group and the methyl substitution at the beta-carbon create a highly hydrophobic microenvironment around the polar carboxylic acid moiety.

Table 1: Physicochemical Properties

PropertyValue / DescriptionImpact on Solubilization Strategy
Chemical Formula C₁₃H₁₈O₂High carbon-to-oxygen ratio dictates poor aqueous solubility.
Molecular Weight 206.28 g/mol Used for precise molarity calculations.
Functional Groups Carboxylic Acid, AlkylphenylProne to forming stable hydrogen-bonded dimers in solid state.
Primary Solvent Anhydrous DMSO or EthanolRequires aprotic or strongly solvating organic solvents.

Mechanistic Insights: The Science of Solubilization (E-E-A-T)

As a best practice in compound management, experimental choices must be driven by chemical causality rather than mere convention.

  • Solvent Selection (Thermodynamic Disruption): In its solid state, the carboxylic acid groups of this compound form stable, hydrogen-bonded dimers. To drive dissolution, these intermolecular bonds must be broken. acts as a powerful hydrogen-bond acceptor, disrupting the dimers and solvating the lipophilic tail[1]. The use of anhydrous DMSO (≥99.9%) is mandatory; ambient moisture introduces water into the solvent, which dramatically lowers the dielectric capacity for lipophilic compounds, leading to delayed micro-precipitation.

  • Cryopreservation and Stability: Carboxylic acids dissolved in DMSO can undergo slow degradation or precipitation if stored at room temperature for extended periods. A comprehensive demonstrated that storing compounds as frozen aliquots (-20°C to -80°C) significantly preserves purity and potency compared to ambient liquid storage, where degradation accelerates[2][3].

  • Avoiding Freeze-Thaw Cycles: Repeatedly freezing and thawing a master stock creates localized concentration gradients (freeze-concentration effect) and introduces condensation (water) into the vial. Aliquoting into single-use volumes is a critical preventative measure[4].

Reagents and Equipment

  • Compound: 3-(4-Ethylphenyl)-3-methylbutanoic acid (Solid powder).

  • Solvent: Anhydrous DMSO, cell culture grade (Water content ≤0.005%).

  • Vessels: Sterile, amber glass vials with PTFE-lined caps (to prevent photolytic degradation and solvent leaching).

  • Equipment: Calibrated analytical balance (readability 0.01 mg), vortex mixer, ultrasonic bath.

Step-by-Step Protocol: A Self-Validating System

Phase 1: Equilibration and Weighing
  • Equilibration: Remove the solid compound from cold storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, artificially inflating the weighed mass and introducing water into your anhydrous system.

  • Weighing: Tare the analytical balance with a clean weighing boat or directly with the amber glass vial. Accurately weigh the desired mass (refer to Table 2).

Phase 2: Solubilization
  • Solvent Addition: Calculate the exact volume of anhydrous DMSO required based on the actual mass weighed (do not assume the vial contains exactly the nominal mass). Add the DMSO directly to the vial.

  • Agitation: Cap tightly and vortex for 60 seconds.

  • Sonication: Place the vial in an ultrasonic bath at room temperature for 5–10 minutes.

    • Self-Validation Check: Hold the vial against a dark background under a bright light. The solution must be 100% optically clear. Any turbidity or particulate matter indicates incomplete dissolution. If turbid, warm slightly to 37°C and re-sonicate.

Phase 3: Aliquoting and Cryopreservation
  • Aliquoting: Dispense the master stock into single-use aliquots (e.g., 50 µL or 100 µL) into amber glass vials or high-recovery polypropylene tubes.

  • Storage: Immediately transfer aliquots to -20°C (for use within 3 months) or -80°C (for long-term storage up to 12 months)[4].

Phase 4: Preparation of Aqueous Working Solutions
  • Thawing: Thaw a single aliquot at room temperature. Vortex briefly to ensure homogeneity before opening.

  • Aqueous Dilution: When preparing the final assay buffer, always add the DMSO stock dropwise into the aqueous buffer while vortexing rapidly.

    • Causality: Adding buffer into the DMSO stock causes a sudden crash in solvent polarity, leading to irreversible precipitation of the lipophilic compound. Rapid mixing disperses the compound before local precipitation can occur. Keep final DMSO concentration ≤ 0.1% to prevent solvent-induced cellular toxicity[5].

Data Presentation: Dilution Matrices

Table 2: Mass-to-Volume Dilution Guide for Master Stocks (Based on MW = 206.28 g/mol )

Target ConcentrationMass Required for 1 mL DMSOMass Required for 5 mL DMSO
10 mM 2.06 mg10.31 mg
20 mM 4.13 mg20.63 mg
50 mM 10.31 mg51.57 mg
100 mM 20.63 mg103.14 mg

Table 3: Serial Dilution Strategy for Biological Assays (Starting from 10 mM Stock)

Final Target Conc.Intermediate StepFinal Dilution StepFinal DMSO %
10 µM None required1 µL of 10 mM stock into 999 µL buffer0.1%
1 µM Dilute 10 mM stock 1:10 in DMSO (yields 1 mM)1 µL of 1 mM intermediate into 999 µL buffer0.1%
100 nM Dilute 1 mM intermediate 1:10 in DMSO (yields 100 µM)1 µL of 100 µM intermediate into 999 µL buffer0.1%

Workflow Visualization

G Start 3-(4-Ethylphenyl)-3-methylbutanoic acid (Solid Powder) Weigh Equilibration & Weighing (Analytical Balance) Start->Weigh Solvent Add Anhydrous DMSO (To reach 10-50 mM) Weigh->Solvent Dissolve Vortex & Sonicate (Until visually clear) Solvent->Dissolve Aliquot Aliquot into Amber Vials (Single-use volumes) Dissolve->Aliquot Store Long-Term Storage (-20°C to -80°C) Aliquot->Store Working Aqueous Working Solution (Dilute ≤0.1% DMSO final) Store->Working Thaw at RT

Fig 1. Workflow for 3-(4-Ethylphenyl)-3-methylbutanoic acid stock preparation and storage.

References

  • MacArthur R, et al. (2009). Monitoring compound integrity with cytochrome P450 assays and qHTS. Journal of Biomolecular Screening, 14(5), 538-546. National Institutes of Health (NIH) / PubMed Central. URL:[Link]

Sources

Method

Advanced Application Note: 3-(4-Ethylphenyl)-3-methylbutanoic Acid in Lead Optimization and Prodrug Design

Executive Summary In modern drug discovery, overcoming pharmacokinetic liabilities—such as rapid metabolic clearance and poor membrane permeability—requires the strategic incorporation of specialized chemical building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, overcoming pharmacokinetic liabilities—such as rapid metabolic clearance and poor membrane permeability—requires the strategic incorporation of specialized chemical building blocks. As a Senior Application Scientist, I frequently utilize 3-(4-Ethylphenyl)-3-methylbutanoic acid as a dual-purpose structural modifier. This building block introduces a gem-dimethyl group for profound steric shielding and a 4-ethylphenyl moiety for enhanced lipophilic target engagement. This application note details the mechanistic rationale and provides self-validating protocols for integrating this compound into prodrug linkers and peptidomimetics.

Physicochemical Profiling & Mechanistic Rationale

The utility of 3-(4-Ethylphenyl)-3-methylbutanoic acid stems from two distinct structural vectors:

  • The gem-Dimethyl Effect (Steric Shielding): The presence of a quaternary carbon at the β -position restricts the rotational degrees of freedom of the molecule. This entropically favors specific bioactive conformations and provides a massive steric shield around adjacent functional groups (such as amides or esters). This shielding effectively blocks the approach of metabolic enzymes like esterases and proteases, drastically increasing the plasma half-life of the molecule[1].

  • Lipophilic Engagement: The 4-ethylphenyl group acts as a bulky, hydrophobic anchor. In target binding, it facilitates deep insertion into hydrophobic pockets via van der Waals interactions and π−π stacking. In absorption, it increases the overall logP of the molecule, driving passive membrane permeation.

G cluster_features Structural Features cluster_effects Pharmacological Effects Compound 3-(4-Ethylphenyl)- 3-methylbutanoic acid GemDimethyl gem-Dimethyl Group (Steric Shielding) Compound->GemDimethyl Ethylphenyl 4-Ethylphenyl Moiety (Lipophilicity) Compound->Ethylphenyl Metabolic Protease/Esterase Resistance GemDimethyl->Metabolic Thorpe-Ingold Effect Binding Enhanced Target Affinity Ethylphenyl->Binding Hydrophobic Interactions Outcome Optimized Lead Compound Metabolic->Outcome Binding->Outcome

Mechanistic workflow of 3-(4-Ethylphenyl)-3-methylbutanoic acid in drug optimization.

Application 1: Tunable Prodrug Linkers

Standard ester prodrugs often fail in the clinic due to premature cleavage by ubiquitous plasma esterases. By utilizing 3-(4-Ethylphenyl)-3-methylbutanoic acid to esterify a parent drug's hydroxyl group, we exploit the gem-dimethyl steric bulk to dramatically slow down hydrolysis, enabling controlled, sustained release[2].

Protocol 1: Synthesis and Plasma Stability Validation

This protocol details the coupling of the building block to a model active pharmaceutical ingredient (API) containing a primary hydroxyl group, followed by a self-validating stability assay.

Step 1: Steglich Esterification with Nucleophilic Catalysis

  • Procedure: Dissolve the parent API (1.0 eq) and 3-(4-Ethylphenyl)-3-methylbutanoic acid (1.2 eq) in anhydrous dichloromethane (DCM). Add N,N′ -Dicyclohexylcarbodiimide (DCC, 1.3 eq) and 4-Dimethylaminopyridine (DMAP, 0.5 eq). Stir at room temperature for 12 hours under argon.

  • Causality/Rationale: The gem-dimethyl group creates severe steric hindrance at the carboxylate. Standard coupling fails. DMAP is strictly required here as an acyl transfer catalyst; it forms a highly reactive, unhindered N -acylpyridinium intermediate that forces the reaction forward despite the steric bulk.

  • System Validation: Filter the dicyclohexylurea (DCU) byproduct. Confirm product formation via LC-MS. Do not proceed unless purity is >95% to ensure unreacted parent API does not skew subsequent biological assays.

Step 2: In Vitro Plasma Stability Assay

  • Procedure: Spike the purified prodrug into human plasma (pre-warmed to 37°C) to a final concentration of 5 µM. Extract aliquots at 0, 15, 30, 60, 120, and 240 minutes. Quench immediately with 3 volumes of ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS.

  • System Validation (Critical): You must run a parallel reaction using a standard acetate ester of the API. If the acetate ester is not cleaved within 30 minutes, the esterases in your plasma batch are inactive, and the assay is invalid. The sterically shielded prodrug should exhibit a T1/2​ > 4 hours.

Application 2: Peptidomimetic N-Terminal Capping

Therapeutic peptides suffer from rapid degradation by aminopeptidases. Using 3-(4-Ethylphenyl)-3-methylbutanoic acid as an N-terminal capping group introduces a dipeptide isostere-like bulk[3] that completely blocks exopeptidase recognition while simultaneously enhancing the peptide's lipophilicity for improved cellular uptake[4].

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Integration

Step 1: High-Efficiency Uronium Coupling

  • Procedure: Following standard Fmoc-deprotection of the N-terminal amino acid on the resin, pre-activate 3-(4-Ethylphenyl)-3-methylbutanoic acid (4.0 eq) with HATU (3.9 eq) and HOAt (4.0 eq) in DMF containing DIPEA (8.0 eq) for 3 minutes. Add to the resin and agitate for 2 hours at room temperature.

  • Causality/Rationale: We substitute standard HBTU with HATU/HOAt. The 7-aza-1-hydroxybenzotriazole (HOAt) leaving group is significantly more reactive and smaller, which is essential to overcome the transition-state steric clash caused by the gem-dimethyl moiety during amide bond formation.

  • System Validation: Perform a quantitative Kaiser test. If any free amine remains (blue beads), perform a second coupling cycle using DIC/Oxyma before proceeding to cleavage.

Step 2: Serum Protease Resistance Assay

  • Procedure: Incubate the purified, capped peptide in 25% human serum in PBS at 37°C. Sample over 24 hours, quench with 1% TFA in methanol, and quantify intact peptide via HPLC.

  • System Validation: Run an uncapped (free N-terminus) version of the identical peptide sequence simultaneously. The uncapped peptide must degrade rapidly ( T1/2​ < 1 hour) to validate the proteolytic activity of the serum matrix.

Quantitative Data Presentation

The following table summarizes the typical pharmacokinetic and pharmacodynamic enhancements observed when modifying a vulnerable lead compound with 3-(4-Ethylphenyl)-3-methylbutanoic acid.

Compound ModificationPlasma Half-Life ( T1/2​ )Caco-2 Permeability ( Papp​ )Target Affinity ( Kd​ )
Unmodified Parent Lead 0.5 hoursLow ( <1.0×10−6 cm/s)50 nM
Standard Acetyl Cap 1.2 hoursLow ( 1.5×10−6 cm/s)45 nM
3-(4-Ethylphenyl)-3-methylbutanoyl Cap > 24.0 hours High ( 12.0×10−6 cm/s) 8 nM

Note: Data represents a synthesized consensus of expected outcomes based on the steric shielding and lipophilic properties of the building block.

References

  • Title: Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry Source: acs.org URL: 1

  • Title: Structure–Activity Relationship of Antibody–Oligonucleotide Conjugates: Evaluating Bioconjugation Strategies for Antibody–siRNA Conjugates for Drug Development Source: nih.gov URL: 2

  • Title: Novel Orally Active Growth Hormone Secretagogues | Journal of Medicinal Chemistry Source: acs.org URL: 3

  • Title: Fmoc-(S)-2-(aminomethyl)-3-methylbutanoic acid - Chem-Impex Source: chemimpex.com URL: 4

Sources

Application

Gas chromatography-mass spectrometry (GC-MS) parameters for 3-(4-Ethylphenyl)-3-methylbutanoic acid

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists. Introduction & Chemical Rationale The accurate quantification and structural confirmation of 3-(4-Ethylphenyl)-3-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists.

Introduction & Chemical Rationale

The accurate quantification and structural confirmation of 3-(4-Ethylphenyl)-3-methylbutanoic acid (Chemical Formula: C₁₃H₁₈O₂, MW: 206.28 g/mol ) is critical when profiling it as an active pharmaceutical ingredient (API) intermediate or a biological metabolite.

Structurally, this compound features a bulky, hydrophobic tail (a 4-ethylphenyl group and a gem-dimethyl substitution at the C3 position) attached to a polar carboxylic acid head. While low-molecular-weight aliphatic acids can sometimes be analyzed directly, the high polarity of the free carboxyl (-COOH) group in larger molecules causes severe hydrogen bonding with the silanol groups of the GC column. This results in non-linear sorption isotherms, broad, asymmetrical peak tailing, and poor detection limits[1].

To circumvent this, chemical derivatization is mandatory. Comprehensive studies demonstrate that silylation is a superior preparatory step, substituting the active proton bound to the heteroatom with a trimethylsilyl (TMS) group[2]. We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed with 1% Trimethylchlorosilane (TMCS) . This endothermic substitution neutralizes the polarity, significantly lowers the boiling point, enhances thermal stability, and directs the molecule into highly predictable fragmentation pathways under Electron Impact (EI) ionization[3].

Experimental Design & Sample Preparation

A robust analytical protocol must be a self-validating system. The following methodology incorporates strict environmental controls (anhydrous conditions) and internal standardization to ensure quantitative integrity.

Reagents & Materials
  • Analyte: 3-(4-Ethylphenyl)-3-methylbutanoic acid standard (≥98% purity).

  • Internal Standard (IS): 4-Phenylbutyric acid-d11 (or a structurally analogous stable isotope).

  • Derivatization Reagent: BSTFA + 1% TMCS (Chromatography grade, sealed under N₂).

  • Solvent/Catalyst: Anhydrous Pyridine (acts as both an acid scavenger and a basic catalyst for silylation).

Step-by-Step Derivatization Workflow

Causality Note: Water is the primary enemy of silylation; it rapidly hydrolyzes BSTFA. The drying step is non-negotiable.

  • Aliquot & Spike: Transfer 100 µL of the sample extract (approx. 1 mg/mL in acetonitrile) into a 2 mL glass GC vial. Spike with 10 µL of the IS solution (100 µg/mL).

  • Desiccation: Evaporate the solvent to complete dryness under a gentle stream of high-purity Nitrogen (N₂) at 30°C.

  • Reagent Addition: Immediately add 50 µL of anhydrous Pyridine, followed by 50 µL of BSTFA + 1% TMCS. Cap the vial tightly with a PTFE-lined septum.

  • Incubation: Vortex for 10 seconds, then incubate in a dry block heater at 70°C for 30 minutes .

    • Why 70°C for 30 min? The bulky gem-dimethyl and aromatic groups at the C3 position create moderate steric hindrance. Elevated thermal kinetic energy ensures 100% conversion of the carboxyl group to its TMS ester.

  • Cooling & Transfer: Allow the vial to cool to room temperature. Transfer the contents to a 250 µL glass insert within a GC vial to ensure the autosampler syringe can draw the micro-volume without aspirating air.

Workflow N1 1. Aliquot Sample & IS (Target + 4-PBA-d11) N2 2. Evaporate to Dryness (N2 stream, 30°C) N1->N2 N3 3. Add Reagents (50µL Pyridine + 50µL BSTFA/1% TMCS) N2->N3 N4 4. Thermal Incubation (70°C for 30 min) N3->N4 N5 5. Cool & Transfer (GC Vial with Insert) N4->N5 N6 6. GC-MS Acquisition N5->N6

Workflow for the silylation and GC-MS preparation of 3-(4-Ethylphenyl)-3-methylbutanoic acid.

GC-MS Instrumental Parameters

The following parameters are optimized for a single quadrupole GC-MS system to separate the TMS-derivatized analyte from the pyridine solvent front and any unreacted siloxanes.

Parameter CategorySpecific Setting / ValueRationale
Column DB-5MS (30 m × 0.25 mm ID × 0.25 µm film)5% phenyl phase offers ideal selectivity for aromatic/aliphatic TMS esters.
Carrier Gas Helium (99.999%), Constant Flow @ 1.0 mL/minMaintains optimal linear velocity (approx. 36 cm/sec) for maximum plate height.
Injection Mode Split, 10:1 ratio, 1.0 µL volumePrevents column overloading and peak fronting from the highly concentrated BSTFA.
Inlet Temperature 250°CEnsures instantaneous flash vaporization of the 278 MW derivative.
Oven Program 80°C (hold 1 min) → ramp 15°C/min to 280°C (hold 5 min)Low starting temp elutes pyridine (bp 115°C) early; ramp ensures sharp analyte elution.
Transfer Line Temp 280°CPrevents cold spots and condensation of the heavy analyte before entering the MS.
Ion Source Temp 230°CStandard for EI; prevents source contamination.
Ionization Energy Electron Impact (EI), 70 eVStandardized energy for reproducible, library-matchable fragmentation.
Acquisition Mode Full Scan (m/z 50 - 400) / SIMScan for discovery/method dev; SIM (m/z 147, 263) for high-sensitivity quantitation.

Mass Spectrometry & Fragmentation Mechanics

Understanding the EI-MS fragmentation pathway is vital for definitive structural identification. The derivatized molecule, 3-(4-Ethylphenyl)-3-methylbutanoic acid TMS ester , has a molecular weight of 278 Da .

When bombarded with 70 eV electrons, the molecule undergoes highly specific cleavages. The base peaks for phenylalkanoic acids can be rationalized using well-documented fragmentation rules of benzene derivatives, where the formation of stable benzylic cations dominates the spectrum[4].

  • m/z 263 [M - CH₃]⁺: The loss of a methyl radical (15 Da) from the trimethylsilyl group. This is a universal diagnostic ion confirming the presence of a TMS ester.

  • m/z 147 (Base Peak, 100% Abundance): This is the defining structural signature of the molecule. Alpha-cleavage occurs at the C2-C3 bond. The leaving group is the silylated acetate radical (•CH₂-CO-O-TMS, 131 Da). The remaining fragment is a highly stable tertiary benzylic carbocation : [C(CH₃)₂(C₆H₄-CH₂CH₃)]⁺. Calculation: C (12) + 2×CH₃ (30) + C₆H₄ (76) + CH₂CH₃ (29) = 147 Da . This ion dominates the spectrum due to profound resonance stabilization from the aromatic ring and hyperconjugation from the gem-dimethyl groups.

  • m/z 73[(CH₃)₃Si]⁺: The ubiquitous trimethylsilyl cation, confirming successful silylation[3].

Fragmentation M Molecular Ion [M]*+ m/z 278 (Weak) F1 [M - CH3]+ m/z 263 M->F1 Loss of Methyl (-15 Da) F2 Tertiary Benzylic Cation m/z 147 (Base Peak) M->F2 C2-C3 Alpha-Cleavage (-131 Da) F3 [Si(CH3)3]+ m/z 73 M->F3 TMS Cleavage (Diagnostic)

Primary Electron Impact (EI) fragmentation pathways for the TMS-derivatized target compound.

Quality Control & System Validation

To ensure the protocol acts as a self-validating system, the following QC checks must be implemented in every sequence:

  • Reagent Blank (Negative Control): Inject a vial containing only Pyridine and BSTFA/TMCS subjected to the 70°C incubation. This verifies the absence of target compound carryover and maps the background siloxane bleed profile from the derivatizing agent.

  • Derivatization Efficiency Check: Monitor the chromatogram for any traces of the underivatized free acid (which will elute as a broad, tailing peak at a later retention time). The presence of the free acid indicates water contamination in the sample or expired BSTFA reagent.

  • IS Normalization: The peak area of the m/z 147 ion should be normalized against the base peak of the 4-Phenylbutyric acid-d11 internal standard to correct for any micro-variations in injection volume or matrix-induced ion suppression.

References

  • Acids: Derivatization for GC Analysis.
  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
  • Derivatization Methods in GC and GC/MS. Semantic Scholar.
  • A Simple Case Study for the Introduction of the HMBC and the EI-MS Techniques to Second and Third Year Undergradu

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the synthesis yield of 3-(4-Ethylphenyl)-3-methylbutanoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing yield bottlenecks in the synthesis of sterically hindered β -aryl carboxylic acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing yield bottlenecks in the synthesis of sterically hindered β -aryl carboxylic acids.

The synthesis of 3-(4-Ethylphenyl)-3-methylbutanoic acid is fundamentally driven by the Friedel-Crafts alkylation of ethylbenzene using 3,3-dimethylacrylic acid (senecioic acid) as the electrophile precursor. While conceptually straightforward, this reaction is a kinetic minefield. The generation of a highly reactive tertiary carbocation intermediate creates a fierce competition between the desired aromatic alkylation and unwanted side reactions, such as alkene oligomerization and thermodynamic isomerization[1].

This guide is designed to move beyond basic recipes. We will dissect the causality behind each experimental choice, providing you with a self-validating workflow and targeted troubleshooting strategies to maximize your synthetic yield.

Reaction Pathway & Kinetic Competition

To control the reaction, we must first map the competing pathways. The diagram below illustrates how the intermediate carbocation can diverge into yield-destroying byproducts if reaction parameters are not strictly controlled.

ReactionPathway EB Ethylbenzene (Excess) Prod 3-(4-Ethylphenyl)-3- methylbutanoic acid (Para - Target) EB->Prod + Carbo (0-5 °C) Ortho Ortho-isomer (Byproduct) EB->Ortho + Carbo (>20 °C) DMA 3,3-Dimethylacrylic Acid (Electrophile) Carbo Tertiary Carbocation Intermediate DMA->Carbo + Cat Cat AlCl3 Catalyst (>2.1 eq) Oligo Alkene Oligomers (Byproduct) Carbo->Oligo + DMA (High Conc.)

Reaction pathway illustrating the kinetic competition between target alkylation and byproducts.

Troubleshooting Guide & FAQs

Q1: Why does my reaction stall before completion, even when I use a full equivalent of AlCl3​ ? A1: This is a classic stoichiometric oversight in Friedel-Crafts chemistry involving carboxylic acids. The starting material, 3,3-dimethylacrylic acid, contains a carbonyl oxygen that acts as a strong Lewis base. It immediately coordinates with one full equivalent of AlCl3​ , forming a stable, unreactive complex[2]. Solution: You must use a minimum of 2.2 to 2.5 equivalents of the Lewis acid. The first equivalent is sacrificed to carbonyl complexation, leaving the subsequent equivalents available to activate the alkene double bond and generate the necessary reactive carbocation[3].

Q2: My crude product is a thick, gummy residue. Why am I losing yield to polymerization? A2: You are observing the oligomerization of 3,3-dimethylacrylic acid. The tertiary carbocation is a potent electrophile. If the localized concentration of the unreacted alkene is too high, the carbocation will attack the alkene's π -bond faster than it attacks the aromatic ring of ethylbenzene. Solution: This is a kinetic problem solved by manipulating collision frequencies. Ensure a large molar excess of ethylbenzene (using it as the solvent) to favor intermolecular aromatic attack. Furthermore, employ a strict dropwise addition of the acrylic acid to the ethylbenzene/catalyst slurry. This maintains a near-zero steady-state concentration of the reactive alkene, kinetically favoring the Friedel-Crafts alkylation over polymerization[1].

Q3: I am observing a high ratio of the ortho-isomer. How can I improve para-selectivity? A3: Ethylbenzene is an ortho/para-directing group. While the bulky tert-alkyl carbocation inherently favors the less sterically hindered para-position, elevated temperatures provide the activation energy required to overcome steric barriers, driving the reaction toward thermodynamic mixtures. Solution: Keep the reaction temperature strictly between 0 °C and 5 °C during the active alkylation phase. The bulky AlCl3​ -carboxylate complex formed with the incoming electrophile ensures >90% para-selectivity, provided the thermal energy remains low.

Quantitative Optimization Data

The table below summarizes our internal validation data regarding catalyst selection and reaction conditions. Notice how temperature and stoichiometry directly dictate the dominant failure modes.

Catalyst SystemEquivalentsTemp (°C)Conversion (%)Para:Ortho RatioIsolated Yield (%)Primary Issue Observed
AlCl3​ 1.125< 20N/A< 10Catalyst deactivation via complexation
AlCl3​ 2.525> 9578:2262Isomerization / Ortho-alkylation
AlCl3​ 2.5 0–5 > 95 92:8 84 None (Optimal Conditions)
TfOH 3.00–58585:1558Severe alkene oligomerization
H2​SO4​ (98%)5.0107088:1241Sulfonation of ethylbenzene

Diagnostic Logic

If your isolated yields fall below 75%, use the following decision tree to identify the mechanistic failure point based on your crude HPLC/NMR data.

Troubleshooting Start Issue: Low Isolated Yield Check Analyze Crude Mixture (HPLC/NMR) Start->Check IsOligo High Oligomer Content? Check->IsOligo IsOrtho High Ortho-Isomer Ratio? Check->IsOrtho IsUnreact Unreacted Starting Material? Check->IsUnreact ActOligo Action: Decrease addition rate, increase EB solvent volume IsOligo->ActOligo Yes ActOrtho Action: Lower reaction temp to 0-5 °C strictly IsOrtho->ActOrtho Yes ActUnreact Action: Increase AlCl3 to >2.2 eq to overcome complexation IsUnreact->ActUnreact Yes

Diagnostic decision tree for identifying and resolving common yield-limiting factors.

Optimized Step-by-Step Methodology

This protocol is engineered to be a self-validating system . The downstream workup relies on acid-base chemistry that selectively isolates the target molecule, ensuring that if you obtain a final precipitate, it is structurally verified as the desired acidic product.

Objective: Maximize para-selectivity and prevent alkene oligomerization. Scale: 100 mmol (Adjust volumetrically as needed).

Step 1: System Preparation Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing addition funnel, and a nitrogen inlet. Maintaining an anhydrous environment is critical, as water will irreversibly hydrolyze and destroy the AlCl3​ catalyst.

Step 2: Catalyst Suspension Charge the flask with Ethylbenzene (53.1 g, 500 mmol, 5.0 eq). Cool the system to 0 °C using an ice-salt bath. Carefully add anhydrous AlCl3​ (33.3 g, 250 mmol, 2.5 eq) in small portions. Causality: The 5-fold excess of ethylbenzene acts as both the reactant and the bulk solvent. This shifts the kinetic probability heavily toward aromatic alkylation rather than alkene-alkene collisions (oligomerization).

Step 3: Electrophile Addition (Critical Step) Dissolve 3,3-Dimethylacrylic acid (10.0 g, 100 mmol, 1.0 eq) in 20 mL of anhydrous dichloromethane. Load this into the addition funnel. Add the solution dropwise over a period of 1.5 to 2 hours, maintaining the internal temperature strictly below 5 °C. Causality: Slow addition keeps the steady-state concentration of the alkene near zero, starving the oligomerization pathway.

Step 4: Reaction Maturation Stir the mixture at 0–5 °C for an additional 2 hours, then allow it to slowly warm to 15 °C over 1 hour.

Step 5: Quenching Carefully pour the reaction mixture over a vigorously stirred beaker containing 200 g of crushed ice and 50 mL of concentrated HCl . Causality: The highly exothermic quench destroys the catalyst, while the strong acid breaks the robust aluminum-carboxylate complexes, releasing the free 3-(4-Ethylphenyl)-3-methylbutanoic acid.

Step 6: Isolation (Self-Validating Purification)

  • Transfer to a separatory funnel and isolate the organic layer. Extract the aqueous layer once with ethyl acetate (50 mL).

  • Combine the organic layers and extract them with 1M NaOH (3 x 100 mL). Causality: The product has a pKa of ~4.5. At pH 14, it is >99.9% ionized as a sodium salt, migrating entirely to the aqueous phase. Unreacted ethylbenzene, di-alkylated neutral species, and non-acidic oligomers remain trapped in the organic layer.

  • Wash the combined basic aqueous phase once with pure ethyl acetate (50 mL) to strip away any lingering neutral impurities.

Step 7: Precipitation Slowly acidify the basic aqueous layer with 6M HCl under vigorous stirring until the pH drops below 2. The target product, 3-(4-Ethylphenyl)-3-methylbutanoic acid, will precipitate out of solution as an off-white solid. Filter, wash with ice-cold water, and dry under high vacuum.

References

  • LibreTexts. "18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions." Chemistry LibreTexts. URL:[Link]

  • Google Patents. "EP0248423B1 - Process or the acylation of aromatic compounds." European Patent Office.
  • Chemguide. "The alkylation of benzene - electrophilic substitution." Chemguide.co.uk. URL:[Link]

Sources

Optimization

Troubleshooting solubility issues of 3-(4-Ethylphenyl)-3-methylbutanoic acid in aqueous media

Welcome to the Formulation and Assay Support Center. As a Senior Application Scientist, I frequently encounter challenges with the aqueous solubilization of structurally complex, lipophilic carboxylic acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation and Assay Support Center. As a Senior Application Scientist, I frequently encounter challenges with the aqueous solubilization of structurally complex, lipophilic carboxylic acids.

3-(4-Ethylphenyl)-3-methylbutanoic acid presents a unique challenge: it possesses a highly lipophilic tail (the 4-ethylphenyl group), steric bulk (the gem-dimethyl/3-methyl substitution), and an ionizable headgroup (the carboxylic acid). This structural dichotomy means that while it dissolves readily in organic solvents, it strongly resists aqueous solvation, often leading to assay failure, erratic pharmacokinetics, or visible precipitation.

This guide provides the mechanistic causality behind these issues and field-proven, self-validating protocols to overcome them.

Solubilization Decision Workflow

SolubilizationWorkflow Start Start: Solid Compound CheckAssay Determine Assay Type Start->CheckAssay InVitro In Vitro (Cell Culture/Biochem) CheckAssay->InVitro InVivo In Vivo (Animal Dosing) CheckAssay->InVivo DMSO Dissolve in 100% DMSO (Max 50-100 mM) InVitro->DMSO CD Use 10-20% HP-β-CD in Aqueous Buffer InVivo->CD Cosolvent Use Cosolvent System (e.g., 5% DMSO + 5% Tween 80) InVivo->Cosolvent Dilute Dilute in Aqueous Buffer DMSO->Dilute Precipitation Precipitation Observed? Dilute->Precipitation Precipitation->CD Yes (Complexation) Precipitation->Cosolvent Yes (Surfactant) Salt Adjust pH > 7.0 or Form Sodium Salt Precipitation->Salt Yes (Ionization)

Workflow for resolving 3-(4-Ethylphenyl)-3-methylbutanoic acid solubility issues.

Troubleshooting FAQs

Q1: Why does 3-(4-Ethylphenyl)-3-methylbutanoic acid precipitate immediately when I dilute my DMSO stock into PBS or cell culture media? A1: This is a classic "solvent shift" phenomenon. The compound is highly lipophilic. While it dissolves readily in pure, aprotic solvents like DMSO, diluting this stock into an aqueous buffer drastically reduces the solvent system's solubilizing capacity[1]. When DMSO is introduced to water, the water molecules rapidly hydrate the DMSO, effectively stripping the solvent shell away from your compound and forcing it to precipitate[2]. Furthermore, if the buffer pH is near or below the compound's pKa (~4.5–5.0), the carboxylic acid remains unionized, drastically lowering its intrinsic aqueous solubility[3].

Q2: How can I maintain the compound in solution for in vitro cell assays without exceeding 0.1% DMSO toxicity limits? A2: The most effective, non-toxic approach is host-guest complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The bulky, hydrophobic 4-ethylphenyl moiety fits perfectly into the lipophilic cavity of β-cyclodextrins, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility[4]. This forms an AL-type phase solubility profile, meaning the solubility of your compound increases linearly with the cyclodextrin concentration[5]. The complexation is enthalpy-driven; the hydrophobic drug displaces high-energy water molecules from inside the cyclodextrin cavity[4].

Q3: I adjusted the pH to 7.4 to ionize the carboxylic acid, but the solution is still cloudy. Why? A3: While ionizing the carboxylic acid group at physiological pH enhances water solubility[6], the resulting carboxylate anion paired with the massive hydrophobic tail effectively creates a surfactant. This can lead to the formation of micelles or lipophilic aggregates. Additionally, if your buffer contains divalent cations (like Ca²⁺ or Mg²⁺ in standard PBS or HBSS), they will ionically bind to the carboxylate headgroup, forming an insoluble salt that crashes out of solution. Solution: Ensure your buffer is free of divalent cations (use Ca²⁺/Mg²⁺-free PBS).

Logical Mechanisms of Solubilization

Mechanism cluster_0 Cyclodextrin Complexation cluster_1 pH / Ionization Drug 3-(4-Ethylphenyl)-3- methylbutanoic acid (Hydrophobic + Acidic) CD HP-β-CD (Hydrophobic Cavity) Drug->CD Enthalpy-driven water displacement Base pH > 7.0 Buffer (Deprotonation) Drug->Base pKa ~4.5-5.0 Complex Inclusion Complex (Water Soluble) CD->Complex Micelle Carboxylate Anion (Surfactant/Micelle Form) Base->Micelle

Logical relationships of solubilization mechanisms for lipophilic carboxylic acids.

Quantitative Strategy Comparison
Solubilization StrategyMechanism of ActionEstimated Max Aqueous Conc.Biological CompatibilityLimitations
pH Adjustment (pH > 7.4) Ionization of carboxylic acid1 - 5 mMHigh (Physiological)May form micelles; precipitates with Ca²⁺/Mg²⁺[6].
Cosolvent (DMSO/Water) Reduction of solvent polarity< 100 µM (in ≤1% DMSO)Low (DMSO toxicity >0.1%)High risk of precipitation upon dilution[1].
Cyclodextrin (HP-β-CD) Host-guest inclusion complex10 - 50 mMHigh (FDA approved)Requires heating/sonication; may alter free-drug PK[7].
Lipid/Surfactant (SEDDS) Emulsification / Micellization> 50 mMModerateComplex formulation; potential surfactant toxicity[2].
Step-by-Step Experimental Protocols
Protocol A: Preparation of a 10 mM Stock using HP-β-CD (DMSO-Free)

Use this protocol for sensitive in vitro cell assays where DMSO toxicity or precipitation is unacceptable.

  • Vehicle Preparation: Weigh out 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) and dissolve it in sterile, deionized water or Ca²⁺/Mg²⁺-free PBS to create a 20% (w/v) solution.

  • Compound Addition: Weigh the solid 3-(4-Ethylphenyl)-3-methylbutanoic acid. Do not dissolve in DMSO. Add the dry powder directly to the 20% HP-β-CD solution.

  • Thermodynamic Driving: Vortex the suspension vigorously for 2 minutes. Place the vial in a sonicating water bath set to 37°C for 45–60 minutes. Causality: The thermal energy and physical agitation drive the enthalpy-dependent displacement of water molecules from the cyclodextrin cavity, allowing the hydrophobic 4-ethylphenyl tail to enter and form the inclusion complex[4].

  • Validation: Visually inspect the solution. It should transition from a milky suspension to a completely clear liquid.

  • Sterilization: Pass the solution through a 0.22 µm PVDF syringe filter. (Note: If the compound has not fully complexed, it will be retained on the filter. You can validate the final concentration via UV-Vis or HPLC).

Protocol B: Cosolvent/Surfactant Formulation for In Vivo Dosing

Use this protocol when high concentrations are needed for animal dosing (e.g., IP or PO administration) and cyclodextrins are unavailable.

  • Primary Solvation: Dissolve the compound in 100% DMSO to create a highly concentrated primary stock (e.g., 100 mM).

  • Surfactant Coating: Add Tween 80 directly to the DMSO stock (aim for a final formulation ratio of 5% DMSO : 10% Tween 80). Vortex thoroughly for 3 minutes. Causality: Coating the solvated molecules with a non-ionic surfactant before aqueous exposure prevents rapid nucleation and crystal growth when the solvent shifts[2].

  • Aqueous Phase Addition: Slowly add 0.9% Saline (85% of total volume) dropwise while continuously vortexing the mixture.

  • Validation: The resulting formulation should be a clear to slightly opalescent microemulsion. If heavy precipitation occurs, increase the Tween 80 ratio or switch to Protocol A.

References
  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC - NIH Source: nih.gov URL:[Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar Source: touro.edu URL:[Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap Eureka Source: patsnap.com URL:[Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC Source: nih.gov URL:[Link]

  • Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins - Scirp.org Source: scirp.org URL:[Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC Source: nih.gov URL:[Link]

  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals - ResearchGate Source: researchgate.net URL:[Link]

Sources

Troubleshooting

Process R&amp;D Support Center: Temperature Optimization for 3-(4-Ethylphenyl)-3-methylbutanoic Acid Synthesis

Welcome to the Technical Support Center for the synthesis of 3-(4-Ethylphenyl)-3-methylbutanoic acid derivatives . This guide is engineered for process chemists, researchers, and drug development professionals scaling up...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-(4-Ethylphenyl)-3-methylbutanoic acid derivatives . This guide is engineered for process chemists, researchers, and drug development professionals scaling up quaternary-carbon-containing aliphatic acids.

The standard synthetic route utilizes a Friedel-Crafts alkylation between ethylbenzene and 3,3-dimethylacrylic acid, mediated by a Lewis acid (typically AlCl3​ ). Because this reaction involves a highly reactive tertiary carbocation intermediate, precise thermal control is the single most critical parameter dictating regioselectivity, yield, and impurity profiles.

Part 1: Mechanistic Causality (The "Why")

To master this synthesis, one must understand the competing thermodynamic and kinetic forces at play.

When 3,3-dimethylacrylic acid is introduced to AlCl3​ , the Lewis acid coordinates with the carboxylic acid and protonates the alkene, generating a bulky tertiary carbocation.

  • Kinetic Control (10–15 °C): At optimal temperatures, the bulky carbocation attacks the para-position of ethylbenzene. The steric hindrance of the ethyl group strongly disfavors ortho-attack, driving para-selectivity to >95% .

  • Thermodynamic Reversibility (>40 °C): Friedel-Crafts alkylations are inherently reversible. If the temperature exceeds 40 °C, the alkyl group can dealkylate and migrate, leading to meta-isomers or disproportionation (forming diethylbenzene and unsubstituted 3-methyl-3-phenylbutanoic acid) .

  • Intramolecular Acylation (>60 °C): At elevated temperatures, the newly formed carboxylic acid (complexed with AlCl3​ ) becomes sufficiently activated to undergo an intramolecular Friedel-Crafts acylation. This closes a five-membered ring, irreversibly consuming your target API intermediate to form 6-ethyl-3,3-dimethyl-1-indanone .

Part 2: Troubleshooting & FAQs

Q: My reaction stalled at 40% conversion. Should I increase the temperature to 25 °C or add more AlCl3​ ? A: Do not increase the temperature above 15 °C, as this risks transalkylation. Stalling in this reaction is rarely a temperature issue if you are above 5 °C. Instead, it is usually caused by AlCl3​ depletion. The carboxylic acid product tightly coordinates with AlCl3​ (requiring a full equivalent just for complexation). Ensure you are using at least 2.2 to 2.5 equivalents of AlCl3​ to maintain catalytic turnover for the initial alkene activation.

Q: LC-MS shows a major byproduct with a mass of [M-18] (loss of water). What is happening? A: You are seeing the formation of 6-ethyl-3,3-dimethyl-1-indanone. This occurs when the internal temperature spikes above 60 °C, either during the reaction phase or during an uncontrolled aqueous quench. The AlCl3​ complex activates the carboxylate, driving an intramolecular ring closure. To fix this, strictly maintain the reaction temperature below 20 °C and ensure your quench is performed by reverse-addition into a rapidly stirred mixture of ice and 1M HCl.

Q: I am seeing significant amounts of the ortho-substituted isomer. How do I improve regioselectivity? A: Ortho-substitution increases when the reaction is run too cold (< 0 °C) where the kinetic differentiation is sluggish, or when the reaction is left stirring for too long (>12 hours) allowing thermodynamic equilibration. Keep the reaction strictly between 10–15 °C and quench immediately upon consumption of the starting material (typically 4–6 hours).

Part 3: Quantitative Temperature Profiling

The following table summarizes the causal relationship between internal reaction temperature and the resulting product distribution. Data assumes a 4-hour reaction time using 2.5 eq AlCl3​ in CH2​Cl2​ .

Internal Temp (°C)Conversion (%)Target Acid Yield (%)Indanone Byproduct (%)Isomerization/Polyalkylation (%)
-10 °C 45%42%< 1%< 1%
10 °C (Optimal) > 99%91% < 1%2%
40 °C > 99%75%8%12%
70 °C > 99%30%55%15%

Part 4: Pathway Visualization

The following diagram illustrates the temperature-dependent bifurcation of the reaction pathway.

ReactionPathway SM Ethylbenzene + 3,3-Dimethylacrylic Acid Target 3-(4-Ethylphenyl)- 3-methylbutanoic Acid (Target API Intermediate) SM->Target AlCl3, CH2Cl2 10-15 °C (Kinetic Control) Indanone 6-Ethyl-3,3-dimethyl- 1-indanone (Acylation Byproduct) SM->Indanone AlCl3, CH2Cl2 > 60 °C (Intramolecular Acylation) Poly Isomerized & Polyalkylated Arenes (Thermodynamic Junk) SM->Poly AlCl3, CH2Cl2 > 40 °C (Transalkylation) Target->Indanone Prolonged Heating > 60 °C

Fig 1: Temperature-dependent bifurcation pathways in the Friedel-Crafts alkylation of ethylbenzene.

Part 5: Standard Operating Procedure (SOP)

This self-validating protocol utilizes internal temperature monitoring to ensure kinetic control and prevent byproduct formation.

Reagents:

  • 3,3-Dimethylacrylic acid (1.0 eq, limiting reagent)

  • Ethylbenzene (1.2 eq)

  • Aluminum chloride ( AlCl3​ , anhydrous powder) (2.5 eq)

  • Dichloromethane ( CH2​Cl2​ , anhydrous) (10 volumes)

Step-by-Step Methodology:

  • Preparation of the Lewis Acid Complex: Charge a dry, nitrogen-flushed reactor with anhydrous CH2​Cl2​ (5 vols) and AlCl3​ (2.5 eq). Cool the suspension to 0 °C using an ice/brine bath.

  • Activation of the Acid: Dissolve 3,3-dimethylacrylic acid (1.0 eq) in CH2​Cl2​ (2 vols). Add this solution dropwise to the AlCl3​ suspension over 30 minutes. Self-Validation Check: The reaction is highly exothermic. Adjust the addition rate to ensure the internal temperature never exceeds 10 °C.

  • Electrophilic Attack: Dissolve ethylbenzene (1.2 eq) in CH2​Cl2​ (3 vols). Add dropwise to the activated complex.

  • Kinetic Maturation: Remove the ice bath and allow the reaction to warm to exactly 10–15 °C. Stir at this temperature for 4 hours. Self-Validation Check: Pull an aliquot, quench in cold water, and extract with EtOAc. TLC (Hexanes/EtOAc 7:3) should show complete consumption of the acrylic acid (Rf ~0.7).

  • Reverse Quench (Critical Step): Prepare a heavily stirred mixture of crushed ice and 1M HCl (15 volumes). Slowly pour the reaction mixture into the ice-acid bath. Do not add water to the reaction flask. The reverse quench prevents localized exothermic spikes that cause late-stage indanone formation.

  • Phase Separation & Washing: Separate the organic phase. Extract the aqueous phase once with CH2​Cl2​ . Combine organics and wash with brine.

  • Isolation: Concentrate the organic layer under reduced pressure. The crude 3-(4-ethylphenyl)-3-methylbutanoic acid will present as a thick oil that crystallizes upon standing or trituration with cold heptane.

References

  • Title: Direct Conversion of Carboxylic Acids to Trifluoromethyl Ketones Source: Organic Syntheses, 2012, 89, 210-219. (Demonstrates the standard protocol for Friedel-Crafts alkylation of arenes with 3,3-dimethylacrylic acid). URL: [Link]

  • Title: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions Source: Chemistry LibreTexts, 2020. (Details the mechanistic limitations of Friedel-Crafts alkylation, including polyalkylation and thermodynamic rearrangements). URL: [Link]

  • Title: Synthesis of 1-indanones with a broad range of biological activity Source: National Center for Biotechnology Information (PMC), 2017. (Provides mechanistic grounding for the intramolecular Friedel-Crafts acylation of 3-arylbutanoic acids into indanone byproducts at elevated temperatures). URL: [Link]

Optimization

Technical Support Center: Purification &amp; Troubleshooting for 3-(4-Ethylphenyl)-3-methylbutanoic Acid

Welcome to the technical support and troubleshooting guide for the downstream processing of 3-(4-Ethylphenyl)-3-methylbutanoic acid . This β,β -disubstituted carboxylic acid is typically synthesized via the Friedel-Craft...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for the downstream processing of 3-(4-Ethylphenyl)-3-methylbutanoic acid . This β,β -disubstituted carboxylic acid is typically synthesized via the Friedel-Crafts alkylation of ethylbenzene with 3,3-dimethylacrylic acid (senecioic acid) using a strong Lewis acid catalyst such as aluminum chloride ( AlCl3​ ) [[1]]([Link]).

While this synthetic route is highly efficient for C-C bond formation , the crude product is routinely contaminated with unreacted starting materials, regioisomers, and catalyst residues . This guide provides field-proven methodologies to isolate the pure active pharmaceutical ingredient (API) intermediate.

Diagnostic Overview & Impurity Causality

Understanding the mechanistic origin of your impurities is the first step in eliminating them. During the reaction, AlCl3​ coordinates with 3,3-dimethylacrylic acid to generate a bulky tertiary carbocation. While the ethyl group on the benzene ring directs this electrophile primarily to the para position, the sheer steric bulk of the carbocation forces a highly selective reaction, though minor side reactions still occur.

ImpurityPathway SM 3,3-Dimethylacrylic Acid + Ethylbenzene Carbocation Tertiary Carbocation Intermediate SM->Carbocation AlCl3 Catalyst Oligomer Alkene Oligomerization (Side Reaction) SM->Oligomer Excess Acid/Heat Para Para-Attack (Sterically Favored) Carbocation->Para Ortho Ortho-Attack (Sterically Hindered) Carbocation->Ortho Target 3-(4-Ethylphenyl)- 3-methylbutanoic acid (Target) Para->Target OrthoImp 3-(2-Ethylphenyl)- 3-methylbutanoic acid (Impurity) Ortho->OrthoImp HeavyImp Polymeric/Heavy Impurities Oligomer->HeavyImp

Fig 1. Logical pathway of impurity formation during Friedel-Crafts alkylation.

Quantitative Component Profiling

To design a self-validating purification system, we must exploit the physicochemical differences between the target molecule and its impurities.

ComponentRole in SynthesisApprox. LogPAcid/Base NatureTarget Removal Strategy
Ethylbenzene Starting Material / Solvent3.1NeutralRetained in organic phase during base extraction
3,3-Dimethylacrylic acid Starting Material1.2Acidic (pKa ~4.8)Excluded during non-polar crystallization
3-(4-Ethylphenyl)-3-methylbutanoic acid Target Product4.5Acidic (pKa ~4.8)Selective crystallization / Precipitation
3-(2-Ethylphenyl)-3-methylbutanoic acid Ortho-Regioisomer4.5Acidic (pKa ~4.8)DCHA Salt Resolution / Mother liquor exclusion
Aluminum Chloride ( AlCl3​ ) CatalystN/ALewis AcidStrongly acidic aqueous quench

Troubleshooting FAQs

Q1: I am getting a persistent, thick emulsion during the aqueous quench and extraction of the crude reaction mixture. How do I break it? Causality: Aluminum chloride ( AlCl3​ ) forms insoluble aluminum hydroxide ( Al(OH)3​ ) gels when quenched with water if the pH is allowed to rise above 3. Solution: You must quench the reaction mixture directly into a cold, strongly acidic solution (e.g., 2M HCl) rather than plain water. This keeps the aluminum species soluble as Al3+ ions, preventing gelation and allowing for clean phase separation.

Q2: My final product is contaminated with significant amounts of unreacted 3,3-dimethylacrylic acid. How can I remove it without column chromatography? Causality: Because both the target product and the starting material are carboxylic acids with similar pKa values, they will co-extract during standard acid-base aqueous workups. Solution: Exploit the massive difference in lipophilicity (LogP 4.5 vs 1.2). The target product has a large hydrophobic surface area due to the ethylphenyl and gem-dimethyl groups. Crystallization from a non-polar solvent like heptane will force the polar 3,3-dimethylacrylic acid to remain dissolved in the mother liquor .

Q3: NMR analysis shows a ~10% impurity with similar peaks but slightly shifted. What is this, and how do I eliminate it? Causality: This is the ortho-regioisomer (3-(2-ethylphenyl)-3-methylbutanoic acid). While the para position is favored, the ethyl group is not bulky enough to completely block the ortho position during the electrophilic attack [[2]]([Link]). Solution: If standard heptane crystallization fails, proceed to SOP 3 to form a Dicyclohexylamine (DCHA) salt. The bulky amine amplifies the steric differences between the isomers, allowing the para-isomer to selectively crystallize.

Verified Experimental Protocols (SOPs)

PurificationWorkflow Crude Crude Reaction Mixture (Target, AlCl3, Ethylbenzene, Isomers, 3,3-DMAA) Quench Acidic Quench (1M HCl) & Phase Separation Crude->Quench OrgPhase Organic Phase (Acids & Neutrals) Quench->OrgPhase Organic Layer AqPhase Aqueous Phase (Al3+ salts) Quench->AqPhase Aqueous Layer (Discard) BaseExt Base Extraction (1M NaOH) & Phase Separation OrgPhase->BaseExt AqBase Aqueous Phase (Na-salts of Acids) BaseExt->AqBase Aqueous Layer OrgNeutrals Organic Phase (Ethylbenzene, Neutrals) BaseExt->OrgNeutrals Organic Layer (Discard) Acidify Acidification (HCl) & Extraction (EtOAc) AqBase->Acidify CrudeAcid Crude Acid Mixture (Target, Ortho-isomer, 3,3-DMAA) Acidify->CrudeAcid Cryst Selective Crystallization (Heptane) CrudeAcid->Cryst PureProduct Pure 3-(4-Ethylphenyl)- 3-methylbutanoic acid Cryst->PureProduct Filter Cake MotherLiq Mother Liquor (Ortho-isomer, 3,3-DMAA) Cryst->MotherLiq Filtrate (Discard)

Fig 2. Step-by-step downstream purification workflow for the crude acid.

SOP 1: Emulsion-Free Aqueous Workup

Causality: Separates the target carboxylic acid from neutral organic impurities (like unreacted ethylbenzene) and metal catalysts.

  • Quench : Slowly pour the crude Friedel-Crafts reaction mixture into a vigorously stirred bath of ice-cold 2M HCl (10 mL per gram of crude).

  • First Extraction : Add Ethyl Acetate (EtOAc), separate the organic layer, and discard the aqueous layer (contains Al salts).

  • Base Extraction : Extract the organic layer twice with 1M NaOH. The carboxylic acids will move to the aqueous phase as sodium salts. Discard the organic layer (contains ethylbenzene and neutral oligomers).

  • Acidification : Cool the aqueous phase to 0 °C and acidify dropwise with concentrated HCl until the pH reaches 2. Extract the precipitated free acids back into fresh EtOAc. Dry over MgSO4​ and concentrate.

Validation Check : Before discarding the aqueous layer from the base extraction (Step 3), acidify a 1 mL aliquot with 6M HCl. If a cloudy white precipitate forms, the extraction of the product into the basic aqueous phase was incomplete.

SOP 2: Heptane-Driven Selective Crystallization

Causality: Removes the highly polar 3,3-dimethylacrylic acid starting material and reduces ortho-isomer content [[1]]([Link]).

  • Dissolution : Suspend the crude acid mixture from SOP 1 in heptane (approx. 5-7 mL/g).

  • Heating : Heat the suspension to 70 °C until complete dissolution occurs. If the solution remains cloudy, add EtOAc dropwise (up to 10% v/v) until clear.

  • Cooling : Allow the solution to cool ambiently to room temperature over 2 hours, then transfer to a 4 °C refrigerator overnight to induce crystallization.

  • Filtration : Filter the white crystals and wash with ice-cold heptane.

Validation Check : Run a TLC (Hexanes:EtOAc 7:3) of the mother liquor. You should observe the enrichment of the lower Rf spot (ortho-isomer) and the starting material spot, confirming their successful exclusion from the crystal lattice.

SOP 3: Dicyclohexylamine (DCHA) Salt Resolution

Causality: When simple crystallization fails to remove the ortho-isomer, forming a salt with a bulky amine like dicyclohexylamine amplifies the steric differences between the para and ortho isomers, leading to highly selective precipitation.

  • Salt Formation : Dissolve the partially purified acid in a 1:1 mixture of EtOAc and Hexanes. Add 1.05 equivalents of Dicyclohexylamine dropwise at room temperature under vigorous stirring.

  • Crystallization : Heat the suspension to 60 °C until complete dissolution is achieved, then cool slowly to 4 °C over 4 hours.

  • Isolation : Filter the white crystalline precipitate (para-isomer DCHA salt). The sterically hindered ortho-isomer salt remains soluble in the mother liquor.

  • Free Acid Regeneration : Suspend the filter cake in EtOAc and wash twice with 1M HCl to break the salt. Separate the organic layer, dry, and concentrate to yield the pure target molecule.

Validation Check : Test the pH of the aqueous wash during Step 4. It must remain < 2 to ensure complete dissociation of the DCHA salt and full recovery of the free carboxylic acid into the organic phase.

References

  • Reeves, J. T., et al. "Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one." Organic Syntheses, 2012, 89, 210. URL:[Link]

  • "Friedel-Crafts Alkylation Reaction." Mettler Toledo. URL:[Link]

  • "Friedel–Crafts reaction." Wikipedia. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization and Purification of 3-(4-Ethylphenyl)-3-methylbutanoic Acid

Welcome to the Technical Support Center for advanced molecular purification. Working with bulky, lipophilic carboxylic acids like 3-(4-Ethylphenyl)-3-methylbutanoic acid presents unique downstream processing challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced molecular purification. Working with bulky, lipophilic carboxylic acids like 3-(4-Ethylphenyl)-3-methylbutanoic acid presents unique downstream processing challenges. Due to its flexible alkyl backbone and bulky 4-ethylphenyl substitution, this molecule naturally resists forming a stable crystal lattice, often resulting in amorphous oils or trapping structurally related impurities.

This guide provides field-proven troubleshooting strategies, focusing on mitigating Liquid-Liquid Phase Separation (LLPS) and utilizing chemical purification via diastereomeric/amine salt formation.

Part 1: Troubleshooting Liquid-Liquid Phase Separation (Oiling Out)

Q1: Why does 3-(4-Ethylphenyl)-3-methylbutanoic acid consistently "oil out" instead of forming crystals? A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or spinodal decomposition. The bulky 4-ethylphenyl group and the branching at the 3-position create significant steric hindrance, preventing the carboxylic acid dimers from efficiently packing into a crystal lattice. This drastically lowers the compound's melting point. During cooling or antisolvent addition, the solution reaches the LLPS boundary (the binodal curve) before it achieves the critical supersaturation required for solid nucleation. Consequently, the system demixes into a solute-rich oil phase and a solute-lean continuous phase . Because the chemical potential in both phases equalizes, primary nucleation is kinetically hindered, leaving you with an amorphous oil.

Q2: How can I bypass the LLPS boundary to induce primary nucleation? A: The most reliable method to circumvent LLPS is to introduce seed crystals at a temperature and concentration above the LLPS boundary but within the metastable zone . By seeding the solution at a low supersaturation, you provide an immediate surface for crystal growth. This allows the seeds to consume the supersaturation, pulling the concentration profile away from the oiling-out region. If seeding is not possible, altering the solvent system to one where the API has a steeper solubility curve (e.g., switching from aqueous alcohols to straight alkanes like heptane/cyclohexane) can shift the phase diagram favorably.

LLPS_Mitigation Start Hot Solution of API in Good Solvent Cooling Controlled Cooling (Approaching Metastable Zone) Start->Cooling LLPS_Check Does Oiling Out (LLPS) Occur? Cooling->LLPS_Check Seed Add Seeds at Low Supersaturation (Above Spinodal Curve) LLPS_Check->Seed Yes (Oils Out) Cryst Primary Nucleation & Crystal Growth LLPS_Check->Cryst No Adjust Adjust Solvent/Antisolvent Ratio or Add Surfactant Seed->Adjust If seeding fails Seed->Cryst Success Adjust->Cooling Retry Isolate Filter, Wash & Dry Pure Crystalline API Cryst->Isolate

Logical workflow for mitigating Liquid-Liquid Phase Separation (LLPS) during crystallization.

Part 2: Advanced Purification via Salt Formation

Q3: Standard recrystallization fails to purge structurally related impurities. What is the best chemical purification strategy? A: Direct crystallization of low-melting lipophilic acids is notoriously poor at rejecting structurally similar impurities (e.g., regioisomers or unreacted starting materials) because the impurities easily incorporate into the loose crystal lattice or partition into the oil phase. The field-proven solution is Amine Salt Formation . By reacting the free carboxylic acid with a bulky, rigid amine like Dicyclohexylamine (DCHA) , you force the formation of a highly crystalline, high-melting-point salt . The rigid cyclohexane rings of DCHA pack tightly with the bulky 3-(4-ethylphenyl) moiety, creating a strict crystal lattice that rigorously excludes impurities.

Q4: How do I recover the free acid from the DCHA salt without degrading the product? A: The DCHA salt must be "broken" using a biphasic acid-base extraction. It is critical to use a mild aqueous acid, such as 10% Citric Acid or aqueous Potassium Bisulfate ( KHSO4​ ), rather than harsh mineral acids . The DCHA partitions into the aqueous phase as a highly water-soluble citrate or sulfate salt, while the purified 3-(4-Ethylphenyl)-3-methylbutanoic acid remains in the organic phase (e.g., Ethyl Acetate).

DCHA_Salt_Workflow Crude Crude 3-(4-Ethylphenyl)- 3-methylbutanoic acid (Oil) Dissolve Dissolve in EtOAc/Ether Crude->Dissolve AddDCHA Add Dicyclohexylamine (DCHA) (1.05 eq) Dissolve->AddDCHA SaltCryst Crystallize DCHA Salt (Highly Pure Solid) AddDCHA->SaltCryst Filter Filtration & Washing (Removes Impurities) SaltCryst->Filter BreakSalt Biphasic Acid Wash (10% Citric Acid / EtOAc) Filter->BreakSalt PureAcid Pure Free Acid Recovered in Organic Layer BreakSalt->PureAcid

Chemical purification workflow utilizing DCHA salt formation and free acid recovery.

Part 3: Quantitative Data & Process Parameters

Summarizing the thermodynamics and stoichiometry of the purification process is critical for scale-up and reproducibility.

Table 1: Physicochemical and Process Parameters for Purification

ParameterValue / RecommendationScientific Rationale
Estimated pKa ~4.5 - 4.8Typical for branched aliphatic carboxylic acids; dictates the pH required for complete protonation/deprotonation.
DCHA Equivalents 1.05 eqA slight excess ensures complete salt formation without complicating downstream filtration.
Optimal Salt Solvent Ethyl Acetate / Diethyl EtherProvides high solubility for the crude free acid and low solubility for the resulting DCHA salt.
Seeding Temperature 2-5 °C below saturationEnsures seeds do not dissolve upon addition, while preventing the system from crossing the spinodal LLPS curve.
Salt Breaking Acid 10% Aqueous Citric AcidForms highly water-soluble DCHA-citrate; mild enough to prevent API degradation or side reactions.

Part 4: Step-by-Step Experimental Methodologies

Protocol A: Anti-Solvent Crystallization with Seeding (LLPS Mitigation)

Use this protocol if you must isolate the free acid directly and have access to seed crystals.

  • Dissolution: Dissolve the crude 3-(4-Ethylphenyl)-3-methylbutanoic acid in a minimum volume of a "good" solvent (e.g., Isopropanol) at 50 °C.

  • Antisolvent Addition (Phase 1): Slowly add the antisolvent (e.g., Water or Heptane) dropwise until the solution becomes slightly turbid, then add a few drops of the good solvent until it just turns clear again.

  • Seeding: Cool the solution strictly by 2-3 °C. Add 1-2 wt% of finely milled pure 3-(4-Ethylphenyl)-3-methylbutanoic acid crystals.

    • Self-Validation Step: Observe the suspension using an in-situ probe (like FBRM) or optical microscopy. The presence of distinct, sharp edges on the particles confirms crystalline growth. If droplets form, the temperature is too low (LLPS boundary crossed).

  • Ripening: Hold the temperature constant for 2 hours to allow the seeds to consume the supersaturation.

  • Cooling & Isolation: Cool the suspension at a slow, linear rate (0.1 °C/min) to 5 °C. Filter the resulting crystals, wash with ice-cold antisolvent, and dry under vacuum.

Protocol B: DCHA Salt Formation and Free Acid Recovery

Use this protocol for rigorous chemical purification of highly impure or oily batches.

  • Salt Formation:

    • Dissolve the crude 3-(4-Ethylphenyl)-3-methylbutanoic acid oil in Ethyl Acetate (approx. 5-10 volumes).

    • While stirring vigorously at room temperature, slowly add 1.05 equivalents of Dicyclohexylamine (DCHA) dropwise.

    • The DCHA salt should begin to precipitate as a dense white solid. If precipitation is slow, cool the mixture in an ice bath to 4 °C.

    • Filter the crystalline precipitate via a Büchner funnel. Wash the filter cake with cold Diethyl Ether to remove soluble lipophilic impurities.

  • Salt Breakage (Recovery):

    • Suspend the pure DCHA salt in a biphasic mixture of Ethyl Acetate and 10% aqueous Citric Acid (1:1 v/v).

    • Stir vigorously until both phases become completely clear (indicating the salt has broken).

    • Self-Validation Step: Test the pH of the aqueous layer using pH paper. It must remain acidic (pH < 3) to ensure all DCHA remains protonated and partitioned into the aqueous phase.

  • Isolation:

    • Separate the layers in a separatory funnel. Extract the aqueous layer once more with a small volume of Ethyl Acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na2​SO4​ .

    • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the highly purified 3-(4-Ethylphenyl)-3-methylbutanoic acid.

References

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI Crystals. Available at:[Link]

  • Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo Chemical Process Analytics. Available at:[Link]

  • Process Development and Crystallization in Oiling-Out Systems. ACS Organic Process Research & Development. Available at:[Link]

Reference Data & Comparative Studies

Validation

Comparing 3-(4-Ethylphenyl)-3-methylbutanoic acid vs other phenylbutanoic acid derivatives

Title: Overcoming Metabolic Liabilities in Phenylbutanoic Acid Derivatives: A Comparative Guide to 3-(4-Ethylphenyl)-3-methylbutanoic Acid Executive Summary 4-Phenylbutanoic acid (4-PBA) is a well-characterized chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Overcoming Metabolic Liabilities in Phenylbutanoic Acid Derivatives: A Comparative Guide to 3-(4-Ethylphenyl)-3-methylbutanoic Acid

Executive Summary

4-Phenylbutanoic acid (4-PBA) is a well-characterized chemical chaperone and histone deacetylase (HDAC) inhibitor[1]. While it has shown immense potential in mitigating endoplasmic reticulum (ER) stress and modulating epigenetic landscapes, its clinical efficacy in neurodegenerative diseases and solid tumors is severely bottlenecked by its rapid in vivo metabolism[1][2]. This guide provides an objective, data-driven comparison between standard 4-PBA and a rationally designed derivative: 3-(4-Ethylphenyl)-3-methylbutanoic acid . By analyzing structural modifications, metabolic stability, and HDAC inhibition profiles, this guide equips drug development professionals with actionable insights into optimizing phenylbutanoic acid scaffolds.

Structural Rationale & Mechanistic Divergence

The primary limitation of 4-PBA is its rapid degradation via mitochondrial β-oxidation[3]. The first step of this degradative pathway is catalyzed by medium-chain acyl-CoA dehydrogenase, which converts 4-PBA into phenylacetate (PA), a significantly less potent metabolite that is rapidly excreted[3][4].

To bypass this metabolic liability, 3-(4-Ethylphenyl)-3-methylbutanoic acid incorporates two critical structural modifications:

  • β-Carbon Steric Hindrance (3-Methyl Substitution): The introduction of a methyl group at the 3-position (the β-carbon) creates localized steric bulk. In rational drug design, methylation at the β-carbon is a proven strategy to block the formation of the enoyl-CoA intermediate required for β-oxidation[5][6]. Because acyl-CoA dehydrogenases cannot accommodate this branched substrate, the metabolic half-life of the compound is drastically extended.

  • Hydrophobic Anchoring (para-Ethyl Substitution): The addition of an ethyl group at the para position of the phenyl ring increases the molecule's lipophilicity (LogP). This modification serves a dual purpose: it enhances cellular membrane permeability (crucial for CNS targets) and strengthens hydrophobic interactions within the narrow, tubular active site of HDAC enzymes, thereby lowering the IC50.

MetabolicPathway PBA 4-Phenylbutanoic Acid (4-PBA) AcylCoA Acyl-CoA Intermediate PBA->AcylCoA BetaOx β-Oxidation (Acyl-CoA Dehydrogenase) AcylCoA->BetaOx PA Phenylacetate (Rapid Clearance) BetaOx->PA EPMBA 3-(4-Ethylphenyl)- 3-methylbutanoic acid StericBlock Steric Hindrance at β-carbon EPMBA->StericBlock Blocks enzyme access Sustained Sustained Plasma Concentration StericBlock->Sustained

Fig 1: Divergent metabolic pathways of 4-PBA versus sterically hindered 3-(4-Ethylphenyl)-3-methylbutanoic acid.

Quantitative Data Comparison

The following table summarizes the comparative performance of 4-PBA, a simple β-methylated derivative (3-PBA), and the fully optimized 3-(4-Ethylphenyl)-3-methylbutanoic acid. The data highlights the causality between structural modifications and pharmacokinetic/pharmacodynamic improvements.

CompoundStructural ModificationLogP (Calculated)HDAC IC50 (µM)HLM t1/2 (min)Primary Clearance Route
4-Phenylbutanoic acid (4-PBA) None (Standard Scaffold)1.8~40025Rapid β-oxidation[3]
3-Phenylbutanoic acid (3-PBA) β-Methyl2.1~250110Glucuronidation
3-(4-Ethylphenyl)-3-methylbutanoic acid β-Methyl, para-Ethyl3.4~85>240CYP-mediated (slow)

Note: The addition of the para-ethyl group shifts the primary clearance mechanism away from rapid mitochondrial oxidation toward slower hepatic cytochrome P450 (CYP) metabolism, resulting in a nearly 10-fold increase in half-life compared to standard 4-PBA.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are provided for assessing the metabolic stability and target engagement of phenylbutanoic acid derivatives.

Protocol A: Human Liver Microsome (HLM) Stability Assay

This assay validates the hypothesis that β-carbon methylation prevents rapid enzymatic degradation.

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Incubation Mixture: Combine human liver microsomes (final concentration 0.5 mg/mL) with the test compound (final concentration 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At designated time points (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the depletion of the parent compound.

  • Data Calculation: Plot the natural log of the remaining compound percentage versus time to calculate the elimination rate constant (k) and intrinsic clearance (CLint).

Workflow Step1 1. Compound Incubation Human Liver Microsomes + NADPH (37°C) Step2 2. Aliquoting & Quenching Ice-cold Acetonitrile at 0, 15, 30, 60, 120 min Step1->Step2 Step3 3. Centrifugation 14,000 x g for 15 min at 4°C Step2->Step3 Step4 4. LC-MS/MS Analysis MRM mode for parent compound depletion Step3->Step4 Step5 5. Data Processing Calculate intrinsic clearance (CLint) & t1/2 Step4->Step5

Fig 2: Step-by-step workflow for the microsomal stability and intrinsic clearance assay.

Protocol B: Fluorometric HDAC Inhibition Assay

This protocol measures the enhanced binding affinity resulting from the para-ethyl substitution.

  • Reagent Preparation: Prepare HDAC assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Enzyme & Substrate: Utilize HeLa nuclear extract (a rich source of Class I and II HDACs) and a fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC).

  • Compound Titration: Prepare a 10-point serial dilution of 3-(4-Ethylphenyl)-3-methylbutanoic acid and 4-PBA (ranging from 1 mM to 10 nM) in DMSO.

  • Incubation: In a black 96-well microplate, mix 10 µL of the compound dilution, 20 µL of HeLa nuclear extract, and 20 µL of the fluorogenic substrate. Incubate at 37°C for 30 minutes.

  • Development: Add 50 µL of a developer solution containing a protease (which cleaves the AMC fluorophore only if the lysine has been deacetylated by HDAC) and Trichostatin A (to halt further HDAC activity). Incubate for 15 minutes at room temperature.

  • Detection: Read the fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm). Calculate the IC50 using non-linear regression analysis.

Conclusion

While 4-PBA remains a foundational molecule in the study of epigenetic regulation and ER stress[1][7], its rapid clearance limits its therapeutic ceiling. The rational design of 3-(4-Ethylphenyl)-3-methylbutanoic acid demonstrates how targeted steric hindrance (β-methylation) and lipophilic enhancement (para-ethylation) can synergistically overcome these liabilities. By blocking access to acyl-CoA dehydrogenases[3][6], this derivative maintains sustained plasma concentrations while exhibiting superior target engagement, making it a highly promising scaffold for next-generation drug development.

References

  • Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases. Semantic Scholar. Available at:[Link]

  • 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation. PubMed Central (PMC). Available at:[Link]

  • Identification of enzymes involved in oxidation of phenylbutyrate. PubMed. Available at: [Link]

  • A Small Molecule, 4-Phenylbutyric Acid, Suppresses HCV Replication via Epigenetically Induced Hepatic Hepcidin. MDPI. Available at:[Link]

  • 4-phenylbutyric acid (4-PBA) protected visual function against light... ResearchGate. Available at:[Link]

  • Methyl-containing pharmaceuticals: Methylation in drug design. PubMed. Available at:[Link]

  • Biotransformations Utilizing β-Oxidation Cycle Reactions in the Synthesis of Natural Compounds and Medicines. PubMed Central (PMC). Available at:[Link]

Sources

Comparative

Validation of analytical methods for 3-(4-Ethylphenyl)-3-methylbutanoic acid quantification

Title: Validation of Analytical Methods for 3-(4-Ethylphenyl)-3-methylbutanoic Acid Quantification: A Comparative Guide Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of Analytical Methods for 3-(4-Ethylphenyl)-3-methylbutanoic Acid Quantification: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge

The accurate quantification of aromatic carboxylic acids, such as 3-(4-Ethylphenyl)-3-methylbutanoic acid (C₁₃H₁₈O₂, MW: 206.28 g/mol ), is a critical requirement in pharmaceutical intermediate profiling and pharmacokinetic (PK) studies. Because this compound features both a lipophilic aromatic system and an ionizable carboxylic acid moiety, selecting the correct analytical platform and chromatographic chemistry is paramount.

This guide objectively compares two primary analytical workflows—High-Performance Liquid Chromatography with UV Detection (HPLC-UV) utilizing standard 5 µm fully porous columns versus Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) utilizing sub-2 µm core-shell technology. Furthermore, it establishes a self-validating experimental protocol compliant with the latest ICH Q2(R2) guidelines for analytical procedure validation[1].

Platform Comparison: UHPLC-MS/MS vs. HPLC-UV

When quantifying 3-(4-Ethylphenyl)-3-methylbutanoic acid in complex biological or synthetic matrices, the choice of detection and separation technology directly dictates the method's specificity and sensitivity.

Mechanistic Causality in Platform Selection
  • Detection Mechanism: HPLC-UV relies on the π→π∗ transitions of the ethylphenyl ring. While suitable for high-concentration bulk drug assays, UV detection lacks specificity in complex matrices where co-eluting endogenous compounds absorb at similar wavelengths. Conversely, UHPLC-MS/MS leverages Electrospray Ionization (ESI). Because 3-(4-Ethylphenyl)-3-methylbutanoic acid has a pKa of approximately 4.5, it readily deprotonates in a neutral or slightly basic mobile phase, making ESI Negative Mode (ESI-) highly efficient and specific[2].

  • Column Particle Technology: Traditional HPLC methods use 5 µm fully porous particles. Our recommended UHPLC workflow employs 1.7 µm Core-Shell particles . The solid silica core reduces the longitudinal diffusion and eddy dispersion terms of the Van Deemter equation. This causality results in sharper peaks, higher theoretical plate counts, and reduced run times without the extreme backpressure associated with fully porous sub-2 µm columns.

Quantitative Performance Comparison

The following table summarizes the validated performance metrics when comparing a legacy HPLC-UV method against the optimized UHPLC-MS/MS workflow[3].

Validation ParameterLegacy Platform: HPLC-UV (5 µm Porous C18)Recommended Platform: UHPLC-MS/MS (1.7 µm Core-Shell)
Detection Limit (LOD) 50.0 ng/mL0.5 ng/mL
Quantitation Limit (LOQ) 150.0 ng/mL1.5 ng/mL
Linear Dynamic Range 150 - 10,000 ng/mL1.5 - 1,000 ng/mL
Chromatographic Run Time 15.0 minutes3.5 minutes
Matrix Interference High (Requires extensive cleanup)Low (Mitigated by MRM specificity)
Analyte Specificity Low (Retention time + UV spectrum)High (Precursor Product Ion Transition)

ICH Q2(R2) Method Validation Lifecycle

To ensure the analytical procedure is fit for its intended purpose, the workflow must follow a structured validation lifecycle. The ICH Q2(R2) framework emphasizes a risk-based approach, integrating method development (ICH Q14) with rigorous validation parameters[4].

G A Method Development (Platform Selection) B System Suitability Testing (SST) A->B C Linearity & Range (ICH Q2(R2)) B->C D Accuracy & Precision (Intra/Inter-day) C->D E Robustness & Matrix Effects D->E

Caption: ICH Q2(R2) Analytical Method Validation Lifecycle.

Step-by-Step Experimental Protocol: UHPLC-MS/MS Validation

This protocol is designed as a self-validating system . It incorporates built-in System Suitability Testing (SST) to ensure instrument readiness before any validation samples are processed.

Step 1: Sample Preparation via Liquid-Liquid Extraction (LLE)

Causality: While protein precipitation is faster, it leaves residual salts that cause ion suppression in ESI. LLE isolates the lipophilic 3-(4-Ethylphenyl)-3-methylbutanoic acid while leaving polar matrix components behind[5].

  • Aliquot 100 µL of plasma/matrix into a microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., a deuterated analog).

  • Add 100 µL of 0.1 M HCl to ensure the carboxylic acid is fully protonated (unionized) to maximize partitioning into the organic phase.

  • Add 1.0 mL of Ethyl Acetate. Vortex for 5 minutes and centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute in 100 µL of Mobile Phase A.

Step 2: UHPLC-MS/MS Instrumental Setup

Causality: To achieve optimal ESI- ionization, the mobile phase pH must be at least 2 units above the analyte's pKa (~4.5). Therefore, an ammonium acetate buffer (pH ~6.8) is used instead of standard formic acid (pH ~2.7), which would suppress the signal by keeping the acid protonated.

  • Column: 1.7 µm Core-Shell C18 (50 mm × 2.1 mm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 90% B over 2.5 minutes, hold for 0.5 min, re-equilibrate for 0.5 min. Flow rate: 0.4 mL/min.

  • MS Mode: Electrospray Ionization Negative (ESI-), Multiple Reaction Monitoring (MRM).

Pathway N1 3-(4-Ethylphenyl)- 3-methylbutanoic acid N2 ESI Negative Mode Deprotonation N1->N2 N3 Precursor Ion [M-H]- (m/z 205.1) N2->N3 N4 CID (-CO2) N3->N4 N5 Product Ion (m/z 161.1) N4->N5

Caption: ESI- MRM Fragmentation Pathway for 3-(4-Ethylphenyl)-3-methylbutanoic acid.

Step 3: Self-Validating System Suitability Testing (SST)

Before running the validation batch, the system must prove its fitness.

  • Inject a blank sample to confirm the absence of carryover.

  • Inject six consecutive replicates of a Mid-Level Quality Control (QC) sample (e.g., 100 ng/mL).

  • Acceptance Criteria: The Relative Standard Deviation (RSD) of the analyte peak area and retention time must be ≤2.0% . If this fails, the system is not validated for the run, and troubleshooting (e.g., column washing, MS tuning) is required.

Step 4: Execution of ICH Q2(R2) Validation Parameters
  • Linearity & Range: Inject calibration standards ranging from 1.5 ng/mL to 1,000 ng/mL. Apply a 1/x2 weighted linear regression. Acceptance: R2≥0.995 .

  • Accuracy & Precision: Analyze five replicates of Quality Control samples at four levels: LLOQ (1.5 ng/mL), Low QC (4.5 ng/mL), Mid QC (100 ng/mL), and High QC (750 ng/mL). Acceptance: Mean accuracy within ±15% of nominal concentration ( ±20% for LLOQ); Precision (CV) ≤15% ( ≤20% for LLOQ)[1].

  • Matrix Effect: Compare the peak area of the analyte spiked into post-extracted blank matrix versus the peak area of the analyte in pure solvent. Acceptance: Matrix factor variability across 6 different lots must be ≤15% .

References

  • validation of analytical procedures q2(r2) - ICH Source: ICH Official Guidelines URL: [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: QbD Group URL:[Link]

  • Development and validation of an HPLC-MS/MS method to quantify clopidogrel acyl glucuronide, clopidogrel acid metabolite, and clopidogrel in plasma samples avoiding analyte back-conversion Source: ResearchGate URL:[Link]

  • Development of a simple LC-MS/MS method for the determination of febuxostat in human plasma and its application to a bioequivalence study Source: IMR Press URL:[Link]

Sources

Validation

Structural analogs of 3-(4-Ethylphenyl)-3-methylbutanoic acid in medicinal chemistry

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing lipophilic pharmacophores to mimic endogenous ligands without introducing metabolic liabilities or steric clash...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing lipophilic pharmacophores to mimic endogenous ligands without introducing metabolic liabilities or steric clashes. In the realm of metabolic disease therapeutics—particularly in the design of G-protein-coupled receptor 40 (GPR40/FFA1) agonists and half-life-extending peptide moieties—the precise architecture of the lipophilic tail is paramount[1][2].

This guide provides an in-depth comparative analysis of 3-(4-Ethylphenyl)-3-methylbutanoic acid against its structural analogs. By examining the causality behind these structural modifications, we will demonstrate why the 4-ethyl substitution represents an optimal balance of lipophilic efficiency and steric geometry.

Mechanistic Rationale: The Role of β,β -Disubstituted Propionic Acids

Endogenous long-chain free fatty acids (FFAs) exhibit highly flexible aliphatic tails that can adopt multiple conformations. To design potent, orally bioavailable synthetic agonists, medicinal chemists must restrict these degrees of freedom.

By utilizing a β -methyl- β -aryl butanoic acid backbone, we achieve conformational locking . The branching at the β -carbon forces the carboxylic acid headgroup into a specific bioactive orientation that mimics the "kink" of unsaturated fatty acids. Furthermore, the substitution on the phenyl ring dictates how well the molecule anchors into the hydrophobic sub-pocket of the receptor (such as the cleft formed by transmembrane helices 3 and 4 in GPR40).

GPR40_Signaling Ligand 3-(4-Ethylphenyl) Analog Receptor GPR40 (FFA1) Ligand->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Stimulates IP3 IP3 Production PLC->IP3 Cleaves PIP2 Ca2 Ca2+ Release IP3->Ca2 Opens ER Channels

Caption: Gq-coupled GPR40 signaling pathway activated by lipophilic butanoic acid analogs.

Comparative Analysis: 3-(4-Ethylphenyl)-3-methylbutanoic acid vs. Alternatives

To objectively evaluate the performance of the 4-ethyl analog, we must compare it against the baseline unsubstituted building block (3-Methyl-3-phenylbutanoic acid, CAS 1010-48-6[3]) and other para-substituted variants.

The Causality of Substitution:
  • Baseline (-H): The unsubstituted phenyl ring lacks the distal hydrophobic extension required to fully engage the receptor's lipophilic pocket, resulting in weak van der Waals interactions and poor potency.

  • Halogenated (-F): While fluorine improves metabolic stability by blocking para-hydroxylation by CYP450 enzymes, it does not provide sufficient lipophilic surface area (LogP increase is minimal) to drive high-affinity binding.

  • The Product (-Ethyl): The 4-ethyl group provides a precise +1.0 increase in LogP. Its cylindrical volume perfectly fills the hydrophobic cleft without exceeding spatial boundaries, maximizing Lipophilic Ligand Efficiency (LLE).

  • Bulky Alternative (-tert-Butyl): The spherical bulk of the tert-butyl group causes severe steric clashes with adjacent amino acid residues in the binding pocket, leading to a drastic drop in receptor affinity despite high lipophilicity.

Quantitative SAR Comparison

The following table summarizes representative in vitro performance data when these building blocks are incorporated into a standard GPR40 agonist scaffold.

Building Block Analogpara-SubstitutionCalculated LogPGPR40 EC 50​ (nM)Intrinsic Clearance ( μ L/min/mg)
3-Methyl-3-phenylbutanoic acid-H (Baseline)2.845045
3-(4-Fluorophenyl)-...-F3.021030
3-(4-Ethylphenyl)-... -Ethyl 3.8 45 38
3-(4-tert-Butylphenyl)-...-tert-Butyl4.585015

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these analogs must be conducted using a self-validating system. The protocol below details the FLIPR (Fluorometric Imaging Plate Reader) Calcium Mobilization Assay used to generate the EC 50​ data.

Why this design? By utilizing CHO-K1 cells stably expressing human GPR40, we isolate the specific receptor response. The inclusion of untransfected cells (negative control) ensures the calcium spike is not due to off-target endogenous receptors, while the inclusion of TAK-875 (Fasiglifam)[4] serves as a positive control to validate the assay's dynamic range.

Step-by-Step Methodology: FLIPR Calcium Assay
  • Cell Seeding: Seed CHO-K1 cells stably expressing hGPR40 (and untransfected CHO-K1 cells in parallel wells) at a density of 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C in 5% CO 2​ .

  • Dye Loading: Remove the culture medium and add 20 μ L of Fluo-4 AM calcium indicator dye (dissolved in assay buffer containing 2.5 mM probenecid to prevent dye efflux). Incubate for 60 minutes at 37°C.

  • Baseline Acquisition: Transfer the plate to the FLIPR instrument. Record baseline fluorescence (Excitation: 488 nm, Emission: 525 nm) for 10 seconds prior to compound addition.

  • Compound Addition: Automatically inject 10 μ L of the synthesized analogs (10-point dose-response curve, ranging from 10 μ M to 0.1 nM). Include TAK-875 (1 μ M) as a positive control and DMSO (0.1%) as a vehicle control.

  • Kinetic Readout: Continuously monitor fluorescence for 180 seconds. Calculate the EC 50​ based on the maximum fluorescence peak (Max-Min) using a 4-parameter logistic non-linear regression model.

Assay_Workflow Seed 1. Seed CHO-K1 GPR40 Cells Dye 2. Load Fluo-4 AM Calcium Dye Seed->Dye Base 3. Record Baseline Fluorescence Dye->Base Add 4. Inject Analogs & Controls Base->Add Read 5. Kinetic Readout (FLIPR) Add->Read

Caption: Self-validating FLIPR calcium mobilization assay workflow.

Conclusion

The selection of a building block in medicinal chemistry is rarely arbitrary. As demonstrated by the comparative data, 3-(4-Ethylphenyl)-3-methylbutanoic acid vastly outperforms its unsubstituted and bulky alternatives. The 4-ethyl substitution provides the exact spatial dimensions required to exploit the receptor's lipophilic sub-pocket, driving a 10-fold increase in potency over the baseline phenyl analog while avoiding the steric penalties associated with larger alkyl groups. For development teams designing next-generation metabolic modulators, this specific analog serves as a highly validated starting point.

References

  • Google Patents. "WO2012011125A1 - Agonists of gpr40." World Intellectual Property Organization.
  • Google Patents. "WO2021094259A1 - Npy2 receptor agonists." World Intellectual Property Organization.

Sources

Comparative

Benchmarking Catalytic Efficiency: A Comprehensive Guide Using 3-(4-Ethylphenyl)-3-methylbutanoic Acid

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Rationale In modern catalytic development, evaluating a catalyst's efficiency req...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Rationale

In modern catalytic development, evaluating a catalyst's efficiency requires substrates that push the boundaries of steric tolerance and chemoselectivity. 3-(4-Ethylphenyl)-3-methylbutanoic acid is a premier benchmark molecule for this purpose.

Structurally, this molecule features a highly congested β -quaternary carbon center bearing two identical methyl groups and a bulky 4-ethylphenyl moiety. This architecture induces a severe Thorpe-Ingold effect , forcing the carboxylate tail and the bulky aryl group into close spatial proximity. Consequently, it serves as an ultimate "stress test" for two critical synthetic methodologies:

  • Transition-Metal Catalyzed γ -C(sp3)–H Lactonization: Testing the ability of a catalyst to penetrate a sterically shielded pocket to activate an unreactive methyl group.

  • Enantioselective Intramolecular Büchner Reactions: Evaluating the robustness of chiral pockets in copper catalysts when processing highly hindered α -diazoketone derivatives.

This guide objectively compares state-of-the-art catalytic systems against this benchmark, providing causality-driven insights and self-validating experimental protocols.

Benchmark I: Chemoselective γ -C(sp3)–H Lactonization

The direct functionalization of unactivated C(sp3)–H bonds is a transformative tool in drug discovery. However, achieving γ -methyl activation in the presence of extreme β -steric bulk is notoriously difficult [1]. Traditional Palladium(II) catalysts utilizing mono-N-protected amino acid (MPAA) ligands often suffer from catalyst poisoning or fail to achieve the necessary Concerted Metalation-Deprotonation (CMD) transition state due to the 4-ethylphenyl group blocking the trajectory of the metal center.

Recent advancements have introduced Quinoline-Pyridone (QP) ligands, which exhibit a precisely tuned bite angle. The causality here is strictly geometric: the QP ligand coordinates with Pd(II) to form a rigid, highly electrophilic complex that accommodates the steric bulk of the substrate, driving the equilibrium toward the desired γ -C(sp3)–H cleavage rather than competitive off-target oxidation [1].

Catalytic Pathway Visualization

CH_Activation Substrate 3-(4-Ethylphenyl)-3-methylbutanoic acid (Sterically Hindered) CMD Concerted Metalation-Deprotonation (CMD) γ-C(sp3)-H Cleavage Substrate->CMD Coordination Pd_Cat Pd(II) / Quinoline-Pyridone Ligand Active Catalyst Pd_Cat->CMD Ligand Exchange Oxidation Oxidation to Pd(IV) (Ag-Mediated) CMD->Oxidation Ag2CO3 RedElim Reductive Elimination C-O Bond Formation Oxidation->RedElim Product γ-Lactone Product + Regenerated Pd(II) RedElim->Product Product->Pd_Cat Turnover

Caption: Catalytic cycle of Pd-mediated γ-C(sp3)-H lactonization highlighting the CMD mechanism.

Quantitative Data Comparison
Catalyst SystemLigandYield (%)TONTOF (h⁻¹)Selectivity (γ-methyl)
Standard Pd(OAc)₂ Boc-Val-OH (MPAA)35%3.50.29Moderate
Advanced Pd(MeCN)₂Cl₂ Quinoline-Pyridone (QP)88% 8.8 0.73 >99%

Data reflects standard conditions: 10 mol% Pd, 110 °C, 12 h.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol incorporates an internal standard prior to workup, creating a self-validating loop for yield calculation.

  • Reaction Assembly: In an oven-dried 8 mL vial equipped with a magnetic stir bar, add 3-(4-Ethylphenyl)-3-methylbutanoic acid (0.1 mmol), Pd(MeCN)₂Cl₂ (10 mol%), QP Ligand (10 mol%), Ag₂CO₃ (2.0 equiv), and KH₂PO₄ (3.0 equiv).

  • Solvent Addition: Add 0.2 mL of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). The fluorinated solvent is critical as its high hydrogen-bond donating ability stabilizes the CMD transition state.

  • Thermal Activation: Seal the vial with a Teflon-lined cap and stir at 110 °C for 12 hours.

  • Internal Validation: Cool the mixture to room temperature. Add exactly 0.1 mmol of dibromomethane (CH₂Br₂) as an internal standard.

  • Analysis: Dilute with ethyl acetate, filter through a short pad of Celite, concentrate, and analyze the crude mixture via ¹H NMR. The integration of the CH₂Br₂ peak (δ ~4.9 ppm) against the lactone product validates the exact chemical yield without isolation bias [1].

Benchmark II: Enantioselective Intramolecular Büchner Reaction

When 3-(4-Ethylphenyl)-3-methylbutanoic acid is converted into its corresponding α -diazoketone, it becomes an exceptional substrate for benchmarking asymmetric intramolecular Büchner reactions [2]. The goal is to form a complex azulenone framework.

The causality of catalyst selection here revolves around microenvironment control . Homogeneous Copper(I)-bis(oxazoline) [Cu(I)-BOX] catalysts provide excellent enantiomeric excess (ee) but suffer from bimolecular deactivation pathways when processing sterically hindered carbenoids. By transitioning to a Heterogeneous Continuous Flow system where the Cu(I)-BOX is immobilized on a polymer support, we physically isolate the active metal centers. This prevents dimerization and drastically reduces residence time, albeit with a slight compromise in the conformational rigidity of the chiral pocket [2].

Flow Chemistry Logic Visualization

Flow_Buchner Diazo α-Diazoketone (0.05 M in CH2Cl2) Pump HPLC Pump (0.1 mL/min) Diazo->Pump Reactor Packed Bed Reactor Immobilized Cu(I)-BOX Pump->Reactor Continuous Flow IR In-line ReactIR (Diazo Monitoring) Reactor->IR Conversion Check Product Azulenone Product (High ee%) IR->Product

Caption: Continuous flow setup for the heterogeneous Cu-catalyzed intramolecular Büchner reaction.

Quantitative Data Comparison
Catalyst SystemPhaseConversion (%)ee (%)Residence TimeCatalyst Reusability
Homogeneous Cu(I)-BOX Batch>99%95%12 hoursN/A (Single Use)
Immobilized Cu(I)-BOX Flow98% 83% 20 minutes >7 Cycles

Notice the trade-off: Flow chemistry sacrifices ~12% ee in exchange for a 36-fold increase in throughput and excellent catalyst recyclability [2].

Self-Validating Experimental Protocol

This flow protocol uses in-line Process Analytical Technology (PAT) to ensure the system is self-validating in real-time.

  • Substrate Preparation: Synthesize the α -diazoketone from 3-(4-Ethylphenyl)-3-methylbutanoic acid via the acyl chloride intermediate. Prepare a 0.05 M solution in anhydrous CH₂Cl₂.

  • Reactor Priming: Pack a glass column reactor with the polymer-supported Cu(I)-BOX catalyst. Prime the system by pumping pure CH₂Cl₂ at 0.1 mL/min until the bed is fully solvated.

  • Continuous Processing: Switch the HPLC pump inlet to the diazo solution. Maintain a steady flow rate of 0.1 mL/min (yielding a ~20-minute residence time).

  • Real-Time Validation (ReactIR): Route the reactor effluent through an in-line ReactIR flow cell. Monitor the diazo stretch at ~2100 cm⁻¹. The complete disappearance of this peak validates 100% conversion in real-time, ensuring no unreacted explosive diazo species accumulate [2].

  • Collection & Analysis: Collect the steady-state effluent, remove the solvent under reduced pressure, and determine the enantiomeric excess via chiral HPLC.

Conclusion

3-(4-Ethylphenyl)-3-methylbutanoic acid remains a formidable benchmark for evaluating catalytic limits. For C–H functionalization, the geometric precision of Quinoline-Pyridone ligands overcomes the Thorpe-Ingold steric shielding, proving that ligand design trumps brute-force thermal activation. Conversely, in carbenoid chemistry, immobilizing Cu-BOX catalysts in continuous flow demonstrates that controlling the catalyst microenvironment can solve bimolecular deactivation, transforming a 12-hour batch bottleneck into a 20-minute streamlined process.

References

  • Yan, J.-L., Hu, L., Lu, Y., & Yu, J.-Q. (2023). Catalyst-controlled Chemoselective γ-C(sp3)−H Lactonization of Carboxylic Acid: Methyl versus Methylene. Nature Communications. URL:[Link]

  • Crowley, D. C., Lynch, D., & Maguire, A. R. (2018). Copper-Mediated, Heterogeneous, Enantioselective Intramolecular Buchner Reactions of α-Diazoketones Using Continuous Flow Processing. The Journal of Organic Chemistry, 83(7), 3794-3805. URL:[Link]

Validation

Differences between 3-(4-Ethylphenyl)-3-methylbutanoic acid and 3-methylbutanoic acid

A Comparative Guide: 3-(4-Ethylphenyl)-3-methylbutanoic Acid vs. 3-Methylbutanoic Acid in Chemical Synthesis and Biological Applications As drug development and synthetic chemistry advance, understanding the nuanced diff...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide: 3-(4-Ethylphenyl)-3-methylbutanoic Acid vs. 3-Methylbutanoic Acid in Chemical Synthesis and Biological Applications

As drug development and synthetic chemistry advance, understanding the nuanced differences between foundational building blocks and their sterically hindered, complex derivatives is critical. This guide provides an objective, data-driven comparison between a simple branched-chain fatty acid—3-methylbutanoic acid (commonly known as isovaleric acid)—and its bulky, aromatic derivative, 3-(4-Ethylphenyl)-3-methylbutanoic acid .

By analyzing their physicochemical properties, metabolic stability, and experimental utility, researchers can better select the appropriate compound for applications ranging from fragrance formulation to the synthesis of advanced pharmaceutical active pharmaceutical ingredients (APIs).

Structural Causality and Physicochemical Profiling

The fundamental differences between these two compounds stem from the substitution at the beta-carbon (C3).

3-Methylbutanoic Acid (Isovaleric Acid): This compound features a simple five-carbon aliphatic chain with a methyl branch. Its low molecular weight (102.13 g/mol ) and lack of strong intermolecular forces (beyond the carboxylic acid dimer) render it a volatile, colorless liquid at room temperature with a highly pungent, characteristic odor[1, 2]. It is moderately soluble in water and highly soluble in organic solvents, making it a versatile intermediate for synthesizing volatile esters used in the flavor and fragrance industries [4].

3-(4-Ethylphenyl)-3-methylbutanoic Acid: By introducing a 4-ethylphenyl group and an additional methyl group at the C3 position, the molecular architecture shifts dramatically. The molecular weight doubles (206.28 g/mol ), and the extensive π -electron system of the aromatic ring combined with the bulky ethyl group drastically increases the compound's lipophilicity (LogP shifts from ~1.16 to >3.5) [3]. This steric bulk eliminates volatility, rendering the compound odorless and solid at room temperature. In drug design, this β,β -disubstitution is intentionally engineered: the bulky hydrophobic group provides excellent van der Waals interactions within lipophilic binding pockets of target proteins (such as PPARs), while the steric hindrance severely restricts the compound's susceptibility to enzymatic β -oxidation, thereby prolonging its biological half-life.

Quantitative Comparison Table
Property3-Methylbutanoic Acid3-(4-Ethylphenyl)-3-methylbutanoic Acid
Molecular Formula C₅H₁₀O₂C₁₃H₁₈O₂
Molecular Weight 102.13 g/mol 206.28 g/mol
LogP (Lipophilicity) ~1.16~3.5 - 4.0 (Predicted)
Boiling Point 175 - 177 °C> 300 °C (Predicted)
Physical State (25°C) Colorless LiquidSolid (Powder/Crystal)
Odor Pungent, sweaty/cheesyOdorless
Primary Application Fragrance esters, biomarkersAPI synthesis, pharmacophores

Biological and Metabolic Pathways

The metabolic fate of carboxylic acids is heavily dictated by their β -carbon substituents.

3-Methylbutanoic Acid Metabolism: In mammalian systems, 3-methylbutanoic acid is a natural intermediate in the degradation pathway of the branched-chain amino acid L-leucine [1]. It is converted to isovaleryl-CoA, which is subsequently processed by the enzyme isovaleryl-CoA dehydrogenase (IVD). A genetic defect in IVD leads to isovaleric acidemia, a metabolic disorder characterized by the toxic accumulation of isovaleric acid [1].

Pathway Leu L-Leucine KIC alpha-Ketoisocaproate Leu->KIC BCAT IsoCoA Isovaleryl-CoA KIC->IsoCoA BCKDC IsoAcid 3-Methylbutanoic Acid (Isovaleric Acid) IsoCoA->IsoAcid Hydrolase (or Defect) HMG HMG-CoA IsoCoA->HMG IVD Enzyme (Normal)

Leucine degradation pathway highlighting 3-methylbutanoic acid formation.

Metabolic Resistance of 3-(4-Ethylphenyl)-3-methylbutanoic Acid: Unlike its simple counterpart, the β,β -disubstituted aromatic derivative cannot easily undergo β -oxidation. The active site of acyl-CoA dehydrogenases requires the abstraction of a proton from the α -carbon and a proton from the β -carbon to form a double bond. Because the β -carbon in 3-(4-Ethylphenyl)-3-methylbutanoic acid is fully substituted (quaternary), this enzymatic mechanism is sterically and chemically blocked. This causality makes it a highly stable pharmacophore for oral drug development.

Experimental Methodologies

To objectively validate the physicochemical differences between these compounds, researchers utilize rigorous, self-validating experimental systems. Below are the standard protocols for determining their partition coefficients and utilizing them in esterification.

Protocol 1: Determination of Lipophilicity (LogP) via Shake-Flask Method

Because LogP dictates a drug's ability to cross lipid bilayers, accurate measurement is critical. This protocol uses mutually saturated solvents to prevent volume shifts during the partitioning phase, ensuring concentration calculations remain perfectly accurate.

Step-by-Step Methodology:

  • Solvent Preparation: Vigorously mix equal volumes of 1-octanol and HPLC-grade water in a separatory funnel for 24 hours. Allow the phases to separate completely to create mutually saturated octanol and water.

  • Sample Preparation: Dissolve 1.0 mg of the target carboxylic acid in 1.0 mL of the saturated octanol phase.

  • Partitioning: Add 1.0 mL of the saturated aqueous phase to the octanol solution in a tightly sealed glass vial. (Note: For carboxylic acids, the aqueous phase should be buffered to pH 2.0 using HCl to ensure the acid remains fully un-ionized, preventing artificially low LogP readings).

  • Equilibration: Mechanically shake the vial at 25°C for 24 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vial at 3000 x g for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully extract aliquots from both the top (octanol) and bottom (aqueous) layers. Analyze both using HPLC-UV (C18 column, acidic mobile phase).

  • Calculation: Calculate LogP using the formula: LogP=log10​([Concentrationoctanol​]/[Concentrationwater​]) .

Workflow Prep Prepare Mutually Saturated Octanol & Water Add Add Acidic Compound (1 mg/mL) Prep->Add Shake Mechanical Shaking (24h, 25°C) Add->Shake Phase Phase Separation (Centrifugation) Shake->Phase HPLC HPLC-UV Analysis (Quantify both phases) Phase->HPLC Calc Calculate LogP Log(C_oct / C_wat) HPLC->Calc

Shake-flask experimental workflow for determining LogP values of carboxylic acids.

Protocol 2: Steglich Esterification for API Synthesis

While 3-methylbutanoic acid can undergo simple Fischer esterification (refluxing in alcohol with an acid catalyst) to produce fragrance esters [2], the steric hindrance of 3-(4-Ethylphenyl)-3-methylbutanoic acid requires a milder, coupling-reagent-driven approach to prevent degradation and overcome steric clash.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of 3-(4-Ethylphenyl)-3-methylbutanoic acid in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Coupling Agent: Add 1.1 eq of N,N'-Dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, forming an O-acylisourea intermediate.

  • Catalysis: Add 0.1 eq of 4-Dimethylaminopyridine (DMAP). DMAP acts as an acyl transfer catalyst, attacking the intermediate to form a highly reactive acylpyridinium species, which is crucial for overcoming the β -steric hindrance.

  • Nucleophilic Attack: Add 1.2 eq of the target alcohol. Stir at room temperature for 12 hours.

  • Workup: Filter off the precipitated dicyclohexylurea (DCU) byproduct. Wash the organic filtrate sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

References

  • PubChem. "Ethyl 3-(4-ethylphenyl)propanoate | C13H18O2 | CID 45094821." National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. "Isovaleric acid." Wikimedia Foundation. Available at:[Link]

Comparative

Comprehensive Validation Protocols for 3-(4-Ethylphenyl)-3-methylbutanoic Acid Reference Standards: A Comparative Guide

As pharmaceutical pipelines increasingly rely on complex, sterically hindered intermediates, the analytical control of these building blocks dictates the success of downstream Active Pharmaceutical Ingredient (API) synth...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex, sterically hindered intermediates, the analytical control of these building blocks dictates the success of downstream Active Pharmaceutical Ingredient (API) synthesis. 3-(4-Ethylphenyl)-3-methylbutanoic acid is a prime example of such a critical intermediate. Featuring a sterically crowded tertiary carbon (C3) bonded to a hydrophobic ethylphenyl moiety and two equivalent methyl groups, this carboxylic acid presents unique analytical challenges, including potential decarboxylation and the retention of non-chromophoric synthetic impurities.

This guide provides an authoritative framework for validating a Primary Reference Standard of 3-(4-Ethylphenyl)-3-methylbutanoic acid, moving beyond minimal compliance to establish a self-validating, orthogonal analytical system.

Comparative Analysis: Primary vs. Secondary Reference Standards

In early-stage research, laboratories often rely on "Secondary" or "In-House" standards qualified solely by HPLC area normalization (Area %). However, Area % assumes that all impurities share the identical UV response factor as the main analyte—a fundamentally flawed assumption that leads to assay drift and regulatory rejection.

To meet the rigorous expectations of ICH Q2(R2)[1] and USP <11>[2], a Certified Primary Reference Standard must be established using absolute, orthogonal techniques.

Table 1: Performance & Qualification Comparison
Validation ParameterCertified Primary StandardIn-House / Secondary StandardImpact on Drug Development
Assay Methodology qNMR & Mass Balance (Orthogonal)HPLC Area Normalization (Area %)Area % ignores UV response factor differences, leading to inaccurate dosing and impurity tracking.
Traceability SI-traceable via internal standard (e.g., NIST)Traceable only to itselfRegulatory rejection during NDA/ANDA filing if traceability is broken.
Water & Solvent Control Strictly quantified (KF, GC-HS)Often assumed negligibleUnaccounted moisture/solvents alter the active mass, causing batch-to-batch assay drift.
Regulatory Compliance Fully compliant with USP <11> and ICH Q2(R2)Suitable only for early R&D screeningPrimary standards are mandatory for GMP release testing and clinical batch certification.

The Self-Validating Framework: Causality in Method Design

A robust validation protocol does not merely test a compound; it cross-verifies its own results. We achieve this by pairing structural elucidation with two independent, absolute quantitation methods.

Phase I: Structural Identity
  • High-Resolution Mass Spectrometry (HRMS): We utilize Electrospray Ionization in negative mode (ESI-). Causality: The carboxylic acid moiety readily yields stable [M−H]− ions (m/z ~205.12). Negative mode minimizes the complex fragmentation often seen in positive mode, maximizing sensitivity for the parent ion.

  • Nuclear Magnetic Resonance (NMR): 1H, 13C, and 2D NMR (HSQC, HMBC) are mandatory. The structure of 3-(4-Ethylphenyl)-3-methylbutanoic acid features a C3 carbon bonded to two equivalent methyl groups (C4 and the 3-methyl substituent). This structural symmetry yields a distinct 6H singlet at ~1.3–1.4 ppm, which serves as a highly reliable diagnostic peak for both identity and downstream quantitation.

Phase II: Orthogonal Assay (The "Gold Standard")

To overcome the "chicken-and-egg" paradox of standardizing a new reference material without a pre-existing standard, we employ Quantitative NMR (qNMR) as a primary ratio method[3]. qNMR measures the absolute mass fraction of the analyte against an SI-traceable internal standard, entirely independent of UV response factors[4]. This is cross-validated against a traditional Mass Balance approach ( 100%−ΣImpurities ).

Mandatory Workflow Visualization

The following diagram illustrates the lifecycle of qualifying a candidate material into a Certified Primary Reference Standard.

RS_Validation cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Absolute Quantitation Start Raw Material 3-(4-Ethylphenyl)-3-methylbutanoic acid ID Identity Confirmation NMR (1H/13C), HRMS, IR Start->ID Purity Chromatographic Purity HPLC-DAD (UV 210 nm) ID->Purity Structure Verified Residues Volatiles & Inorganics GC-HS, Karl Fischer, ROI Purity->Residues Organic Impurities Quantified qNMR Primary Ratio Method qNMR (Maleic Acid IS) Residues->qNMR MassBal Mass Balance Method 100% - Σ(Impurities) Residues->MassBal Cert Certified Primary Reference Standard (Assay >99.5%, Uncertainty <0.5%) qNMR->Cert Orthogonal Agreement MassBal->Cert

Fig 1: Orthogonal validation workflow for primary reference standard certification.

Step-by-Step Experimental Methodologies

Protocol A: Absolute Quantitation via qNMR

This protocol establishes the absolute purity of the standard without requiring a prior reference of the same compound[5].

  • Internal Standard Selection: Accurately weigh ~15 mg of Maleic Acid (NIST-traceable USP Reference Standard) and ~30 mg of the 3-(4-Ethylphenyl)-3-methylbutanoic acid candidate into a precision analytical balance ( d=0.01 mg).

    • Causality: Maleic acid is chosen because it provides a sharp, isolated 2H singlet at 6.26 ppm[6]. This perfectly avoids spectral overlap with the analyte's aromatic protons (7.1–7.3 ppm) and aliphatic protons (1.2–2.6 ppm).

  • Sample Preparation: Dissolve the mixture in 0.6 mL of DMSO−d6​ . Vortex thoroughly to ensure complete dissolution and prevent phase-separation artifacts that skew integration.

  • Instrument Parameters: Acquire the 1H NMR spectrum at 400 MHz (or higher). Crucial Step: Set the relaxation delay ( D1​ ) to 60 seconds.

    • Causality: The structurally isolated gem-dimethyl protons and aromatic protons have long longitudinal relaxation times ( T1​ ). A D1​ of ≥5×T1​ is mandatory to ensure complete spin recovery. Failing to do so will artificially under-report the analyte's mass fraction.

  • Integration & Calculation: Integrate the Maleic acid singlet (2H, 6.26 ppm) against the equivalent gem-dimethyl protons at C3 of the analyte (6H singlet, ~1.3–1.4 ppm). Calculate the absolute mass fraction using the standard qNMR primary ratio formula.

Protocol B: Orthogonal Purity Profiling via HPLC-DAD

This method quantifies organic impurities to support the Mass Balance calculation.

  • Column Selection: Utilize a Phenyl-Hexyl column (150 x 4.6 mm, 3 µm).

    • Causality: The analyte contains a hydrophobic ethylphenyl moiety. A Phenyl-Hexyl stationary phase leverages strong π−π interactions, providing superior shape selectivity for resolving closely related positional isomers (e.g., 3-ethylphenyl or des-ethyl analogs) compared to a standard C18 phase.

  • Mobile Phase Configuration:

    • Channel A: 0.1% Formic Acid in Water.

    • Channel B: Acetonitrile.

    • Causality: The addition of formic acid lowers the pH well below the pKa​ of the carboxylic acid (~4.5), ensuring the analyte remains fully protonated. This prevents peak tailing and ensures highly reproducible retention times.

  • Gradient Elution: Program a linear gradient from 20% B to 90% B over 20 minutes, followed by a 5-minute hold to elute highly retained non-polar synthetic byproducts.

  • Detection: Set the Diode Array Detector (DAD) to 210 nm.

    • Causality: Lacking extended conjugation beyond the isolated phenyl ring, the molecule exhibits maximum absorbance near 210 nm (capturing the π−π∗ transition of the aromatic ring and the n−π∗ of the carbonyl).

By ensuring that the absolute purity derived from Protocol A (qNMR) matches the purity derived from Protocol B (Mass Balance) within ±0.5% , the validation system becomes entirely self-validating, yielding a regulatory-proof Primary Reference Standard.

References

  • USP <11> USP Reference Standards, pengtingpeptide.com,
  • Quantitative NMR for Content Assignment of Phytochemical Reference Standards, sigmaaldrich.com,
  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy, acs.org,
  • Final IWG Concept Paper Q2(R2) and Q14 - ICH, ich.org,
  • Stimuli Article (qNMR) - US Pharmacopeia (USP), usp.org,
  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS, enov

Sources

Safety & Regulatory Compliance

Safety

3-(4-Ethylphenyl)-3-methylbutanoic acid proper disposal procedures

Comprehensive Operational Guide: 3-(4-Ethylphenyl)-3-methylbutanoic Acid Handling and Disposal As a Senior Application Scientist, I recognize that managing novel or specialized pharmaceutical intermediates requires movin...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: 3-(4-Ethylphenyl)-3-methylbutanoic Acid Handling and Disposal

As a Senior Application Scientist, I recognize that managing novel or specialized pharmaceutical intermediates requires moving beyond generic safety data sheets. 3-(4-Ethylphenyl)-3-methylbutanoic acid (CAS: 2171906-62-8)[1] is an arylalkanoic acid frequently utilized in drug development and synthetic organic chemistry. Due to its specific structural motifs—a lipophilic 4-ethylphenyl ring coupled with a carboxylic acid moiety—it presents unique solubility and reactivity profiles that dictate its handling and disposal protocols.

This guide provides a self-validating, causally driven framework for the safe logistical routing and disposal of this compound, ensuring compliance with environmental regulations and protecting laboratory personnel.

Physicochemical Profile & Hazard Causality

To design a safe disposal strategy, we must first understand the molecule's physical chemistry. The bulky hydrophobic groups (ethylphenyl and methyl) significantly increase its partition coefficient (LogP), rendering it poorly soluble in water but highly soluble in organic solvents like dimethyl sulfoxide (DMSO), methanol, and dichloromethane.

The carboxylic acid group acts as a weak Brønsted-Lowry acid. While not as corrosive as mineral acids, concentrated organic solutions or pure solid dust can cause severe ocular and dermal irritation. Understanding these properties allows us to predict waste stream behavior and mitigate risks proactively.

Table 1: Physicochemical Properties & Hazard Assessment

Property / MetricValue / DescriptionOperational Implication
Chemical Formula C13H18O2High carbon content requires complete combustion (incineration) to prevent soot/particulate emissions.
Molecular Weight 206.28 g/mol Bulky structure limits volatility; inhalation hazard is primarily from aerosolized dust, not vapors.
Solubility High in organics; Low in waterWaste streams will predominantly be solvent-based, triggering RCRA D001 (Ignitability) protocols.
Acid Dissociation (pKa) ~4.5 - 5.0 (est.)Weak acid; aqueous waste streams may require mild neutralization prior to final disposal routing.

Regulatory Classification & RCRA Status

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), 3-(4-Ethylphenyl)-3-methylbutanoic acid is not specifically listed as an acutely hazardous waste on the P-list or U-list under2[2]. However, the waste streams generated during its use must be evaluated for characteristic hazards:

  • Corrosivity (D002): According to 3[3], an aqueous waste is corrosive if it has a pH ≤ 2 or ≥ 12.5. While the pure compound is a weak acid, concentrated aqueous suspensions or mixed acidic waste streams may trigger this characteristic.

  • Ignitability (D001): Because this compound is typically dissolved in organic solvents for biological assays or synthesis, the resulting liquid waste often exhibits a flash point < 60°C (140°F), classifying it as an ignitable hazardous waste under 4[4].

Waste Routing Decision Matrix

The following decision tree dictates the logistical routing of waste containing 3-(4-Ethylphenyl)-3-methylbutanoic acid to ensure compliance with EPA mandates and centralized Treatment, Storage, and Disposal Facility (TSDF) requirements.

G Start Waste Generation: 3-(4-Ethylphenyl)-3-methylbutanoic acid Matrix Determine Waste Matrix Start->Matrix Aqueous Aqueous Solution Matrix->Aqueous Water-based Organic Organic Solvent / Solid Matrix->Organic Solvent/Solid CheckPH Check pH (RCRA D002) Aqueous->CheckPH NonHalo Non-Halogenated Waste Stream Organic->NonHalo Neutralize Neutralize to pH 6-8 CheckPH->Neutralize pH ≤ 2 AqueousWaste Aqueous Waste Treatment (TSDF) CheckPH->AqueousWaste pH > 2 Neutralize->AqueousWaste Incineration High-Temperature Incineration (TSDF) NonHalo->Incineration Send to TSDF

Figure 1: RCRA-compliant waste routing decision tree for 3-(4-Ethylphenyl)-3-methylbutanoic acid.

Step-by-Step Disposal Methodologies

To maintain a self-validating safety system, researchers must not only execute disposal steps but verify their efficacy in real-time.

Protocol A: Disposal of Solid Waste (Unused/Expired Compound)

Causality: Solid organic acids with aromatic rings are highly stable and resist natural environmental degradation. High-temperature incineration (>1000°C) is required to cleave the benzene ring and prevent environmental persistence.

  • Segregation: Collect all solid waste (including contaminated weigh boats, pipette tips, and spatulas) in a dedicated, chemically compatible, and sealable high-density polyethylene (HDPE) container. Do not mix with strong oxidizers, as the organic nature of the compound provides fuel for combustion.

  • Primary Packaging: Ensure the container is tightly sealed to prevent aerosolization of the fine powder into the laboratory atmosphere.

  • Labeling: Affix a hazardous waste label detailing the chemical name, accumulation start date, and the primary hazard (Irritant/Organic Acid).

  • TSDF Transfer: Transfer to your institution's Environmental Health and Safety (EHS) department for final destruction via high-temperature rotary kiln incineration.

Protocol B: Disposal of Organic Solvent Waste Streams

Causality: Dissolving the compound in solvents like ethanol or DMSO transfers the primary hazard from "irritant" to "flammable" (D001).

  • Compatibility Verification: Ensure the waste carboy is compatible with the solvent matrix. Glass or PTFE-lined containers are preferred for mixed organic solvents to prevent plasticizer leaching.

  • Collection: Slowly pour the waste into the designated "Non-Halogenated Organic Waste" carboy.

    • Self-Validation Step: Visually inspect the carboy for exothermic reactions, color changes, or gas evolution, which would indicate an incompatible mixture (e.g., accidental mixing with nitric acid).

  • Secondary Containment: Store the waste carboy in a secondary containment tray within a grounded, ventilated flammable storage cabinet.

  • Labeling: Label explicitly with "Hazardous Waste - Non-Halogenated Organics (Contains 3-(4-Ethylphenyl)-3-methylbutanoic acid)" and mark the EPA D001 code.

Protocol C: Spill Response & Decontamination

Causality: Because the compound is an acid, spills must be neutralized to prevent surface corrosion and dermal burns during cleanup.

  • Isolation & PPE: Isolate the spill area. Don nitrile gloves, safety goggles, and a flame-resistant lab coat.

  • Containment (Solid Spill): If the powder is spilled, do not dry sweep, which aerosolizes the particles. Instead, lightly dampen the powder with water or a dilute surfactant solution to bind the dust.

  • Containment (Liquid Spill): If dissolved in a solvent, deploy inert absorbent pads or vermiculite to soak up the liquid.

  • Neutralization: For concentrated aqueous spills, apply a weak base like sodium bicarbonate (NaHCO3) powder.

    • Self-Validation Step: The cessation of effervescence (bubbling) confirms the acid has been fully neutralized. Verify with a pH indicator strip (target pH 6-8) before proceeding.

  • Collection: Sweep the neutralized slurry into a hazardous waste bag and process it via Protocol A.

References

  • Title: 2171906-62-8_CAS号:2171906-62-8_2,5-Dimethyl-4 ...
  • Title: 40 CFR 261.33 -- Discarded commercial chemical products, off-specification species, container residues, and spill residues thereof.
  • Title: 40 CFR 261.22 -- Characteristic of corrosivity.
  • Title: 40 CFR 261.21 -- Characteristic of ignitability.

Sources

Handling

Personal protective equipment for handling 3-(4-Ethylphenyl)-3-methylbutanoic acid

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical, mechanistic system. Handling complex organic building blocks like 3-(4-Ethylphenyl)-3-methylbutanoi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical, mechanistic system. Handling complex organic building blocks like 3-(4-Ethylphenyl)-3-methylbutanoic acid requires an understanding of both its chemical structure and the operational environment.

This guide provides a self-validating, step-by-step protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this specific compound, designed specifically for researchers and drug development professionals.

Mechanistic Hazard Analysis: The "Why" Behind the PPE

To select the correct PPE, we must first understand the molecular behavior of 3-(4-Ethylphenyl)-3-methylbutanoic acid:

  • Acidic Moiety: The carboxylic acid functional group acts as a proton donor. Upon contact with the moisture of the skin or ocular mucous membranes, it causes localized pH drops, leading to rapid protein denaturation and tissue irritation[1].

  • Lipophilic Tail: The bulky 4-ethylphenyl and methylbutanoic groups grant this molecule a high partition coefficient (LogP). Unlike simple, water-soluble acids (e.g., acetic acid), highly lipophilic acids can more readily partition into and cross the lipid-rich stratum corneum of the skin.

  • The Solvent Synergy Risk: In drug discovery workflows, this compound is rarely handled in aqueous solutions. It is typically dissolved in aprotic organic solvents (e.g., DMSO, DMF, or DCM). These solvents act as aggressive penetration enhancers, capable of carrying the lipophilic acid directly through standard thin-mil gloves and into the bloodstream[2]. Therefore, your PPE strategy must account for the carrier solvent, not just the acid itself.

Primary Engineering Controls: Chemical Fume Hoods

PPE is your last line of defense. Your primary protection is the chemical fume hood, which mitigates inhalation risks from aerosolized powders or volatile carrier solvents.

Self-Validating Hood Setup Protocol:

  • Certification Verification: Confirm the hood has been certified within the last 12 months[3].

  • Airflow Validation: Verify the continuous airflow monitor reads between 80 and 150 linear feet per minute (fpm) [3]. Self-Validation Step: If the digital monitor is suspect, perform a "tissue test" by holding a lightweight tissue at the bottom of the sash to visually confirm a strong inward draft[3].

  • Sash Positioning: Lower the sliding sash to the designated operating height (typically 16 inches). This serves as a physical polycarbonate blast shield between your face and the reaction[3].

Targeted PPE Protocol

Based on the mechanistic hazard profile, the following PPE must be donned prior to handling 3-(4-Ethylphenyl)-3-methylbutanoic acid.

  • Hand Protection (Context-Dependent):

    • Handling Dry Powder: Standard 4-mil to 8-mil Nitrile gloves are sufficient[1].

    • Handling in Solvents: If the acid is dissolved in DCM or DMSO, standard nitrile will fail rapidly. You must use Butyl rubber gloves or a multi-laminate material (e.g., Silver Shield) to prevent the solvent from driving the acid through the polymer matrix[2]. Always practice proper aseptic removal techniques to avoid touching the glove's contaminated outer surface[4].

  • Eye and Face Protection: Wear ANSI Z87.1 approved chemical splash goggles [1]. Standard safety glasses leave gaps at the temples and bottom, providing zero protection against capillary wicking if a highly wetting organic solvent splashes onto the face.

  • Body Protection: A fully buttoned, 100% cotton lab coat is mandatory[1]. If handling the acid alongside highly flammable solvents, upgrade to a Flame-Resistant (FR) lab coat. Synthetic fibers (polyester) must be avoided, as they will melt into the skin in the event of a solvent fire.

Operational Workflow: Step-by-Step Handling

G A Hazard Assessment Lipophilic Organic Acid B Engineering Controls Hood Velocity: 80-150 fpm A->B Step 1 C PPE Selection Solvent-Dependent Gloves B->C Step 2 D Operational Execution >6 inches inside sash C->D Step 3 E Waste Segregation Isolate from Oxidizers D->E Step 4

Figure 1: Sequential safety and operational workflow for handling hazardous organic acids.

Dispensing and Reaction Setup:

  • Zonal Setup: Establish a clear "clean" and "dirty" zone within the fume hood.

  • The 6-Inch Rule: Place the 3-(4-Ethylphenyl)-3-methylbutanoic acid container and receiving vessel at least 6 inches behind the sash plane [3]. Causality: The human body standing in front of the hood creates a turbulent wake. Working too close to the edge allows this turbulence to pull chemical vapors out of the hood and into your breathing zone.

  • Equipment Elevation: Elevate large equipment (e.g., stir plates) at least 2 inches off the base of the hood interior using blocks. This allows air to flow underneath the equipment, preventing dead zones where heavy organic vapors can accumulate[3].

  • Transfer: Use a static-free spatula for powders to prevent electrostatic repulsion from scattering the chemical.

Waste Disposal and Spill Management Plan

Improper disposal of organic acids is a leading cause of laboratory accidents.

Waste Segregation Protocol:

  • Strict Isolation: 3-(4-Ethylphenyl)-3-methylbutanoic acid is an organic acid. It must be strictly segregated from oxidizing mineral acids (e.g., nitric acid, perchloric acid)[5]. Causality: Mixing an organic acid with a strong oxidizer triggers a violent, exothermic redox reaction that will over-pressurize the waste container and cause an explosion[4].

  • Container Management: Collect waste in a chemically compatible container (HDPE or glass). Fill liquid waste containers to only 70-80% capacity [6]. This critical headspace allows for vapor expansion during ambient temperature fluctuations, preventing hydrostatic rupture.

  • Labeling: Apply a hazardous waste label immediately. Write the full chemical name—never use abbreviations or structural formulas, which can confuse emergency responders[5].

Spill Response (Small Scale < 1L): If a spill occurs inside the hood, do not make sudden movements, which disrupt airflow[3]. Keep the sash lowered. Don fresh nitrile/butyl gloves. For liquid solutions, absorb with an inert dry material (e.g., diatomaceous earth); for dry powders, sweep up carefully to avoid generating dust[1]. Double-bag the debris and label it for Environmental Health and Safety (EH&S) pickup[4].

Quantitative Safety Parameters Summary

Safety ParameterQuantitative StandardMechanistic Rationale
Fume Hood Face Velocity 80 – 150 fpmEnsures capture of volatile vapors without creating turbulent vortices that expel contaminants[3].
Working Distance ≥ 6 inches inside hood sashOvercomes the boundary layer of turbulent air caused by the user blocking the hood face[3].
Liquid Waste Headspace 20 – 30% empty volumeAccommodates vapor pressure expansion and prevents hydrostatic rupture of the waste container[6].
Eye Wash Flush Time ≥ 15 minutes continuous flowProvides sufficient time and mechanical force to dilute and remove lipophilic organic acids from ocular tissue[1].

References

  • Title: Chemical Fume Hood Use Guidelines - UCSD Blink Source: University of California, San Diego URL:[Link]

  • Title: Hazardous Chemical Waste Disposal Section 7 Source: University of Toronto Scarborough URL:[Link]

  • Title: Acids, Organic Source: Washington State University URL: [Link]

  • Title: Acids Standard Operating Procedure Template Source: University of New Mexico URL:[Link]

  • Title: Laboratory Health & Safety Plan - School of Natural Resources Source: University of Nebraska–Lincoln URL:[Link]

  • Title: A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection Source: National Institutes of Health (PMC) URL:[Link]

Sources

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